Relcovaptan-d6
Description
Properties
Molecular Formula |
C₂₈H₂₁D₆Cl₂N₃O₇S |
|---|---|
Molecular Weight |
626.54 |
Synonyms |
(2S)-1-[[(2R,3S)-5-Chloro-3-(2-chlorophenyl)-1-[(3,4-dimethoxy-d6-phenyl)sulfonyl]-2,3-dihydro-3-hydroxy-1H-indol-2-yl]carbonyl]-2-pyrrolidinecarboxamide; [2R-[2α(S*),3β]]-1-[[5-Chloro-3-(2-chlorophenyl)-1-[(3,4-dimethoxy-d6-phenyl)sulfonyl]-2,3-dihy |
Origin of Product |
United States |
Foundational & Exploratory
Relcovaptan-d6 chemical structure and properties
Disclaimer: Information regarding the specific deuterated compound "Relcovaptan-d6" is not publicly available. The "-d6" designation typically indicates the presence of six deuterium atoms in the molecule. This substitution is often employed in drug development to alter the metabolic profile of a compound, potentially enhancing its pharmacokinetic properties. The following guide provides a comprehensive overview of the non-deuterated parent compound, Relcovaptan.
Chemical Structure and Properties
Relcovaptan, also known as SR-49059, is a non-peptide, selective antagonist of the vasopressin V1A receptor. Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | (2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]pyrrolidine-2-carboxamide |
| Molecular Formula | C₂₈H₂₇Cl₂N₃O₇S |
| Molar Mass | 620.50 g·mol⁻¹ |
| CAS Number | 150375-75-0 |
| PubChem CID | 60943 |
| ChEMBL ID | CHEMBL419667 |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2--INVALID-LINK--Cl)(C4=CC=CC=C4Cl)O">C@HC(=O)N5CCC[C@H]5C(=O)N)OC |
Mechanism of Action and Signaling Pathway
Relcovaptan functions as a competitive antagonist at the vasopressin V1A receptor, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1A receptor typically initiates a signaling cascade through the Gq/11 family of G proteins. Relcovaptan blocks this initiation.
The canonical signaling pathway initiated by V1A receptor activation is as follows:
-
Ligand Binding and G Protein Activation: AVP binds to the V1A receptor, inducing a conformational change that activates the associated heterotrimeric G protein of the Gq/11 family. This activation involves the exchange of GDP for GTP on the α-subunit (Gαq).
-
Phospholipase C Activation: The activated Gαq-GTP complex dissociates from the βγ-subunits and activates phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
By competitively inhibiting the binding of AVP to the V1A receptor, Relcovaptan prevents the initiation of this signaling cascade.
Experimental Data
Relcovaptan has been investigated for its potential therapeutic effects in various conditions, including preterm labor. A double-blind, placebo-controlled study assessed its efficacy in reducing uterine contractions in women experiencing preterm labor.
Table 1: Effect of Relcovaptan on Uterine Contractions in Preterm Labor
| Treatment Group | Number of Patients | Mean Uterine Contractions/30 min (Baseline) | Mean Uterine Contractions/30 min (1.5-2h post-dose) |
| Relcovaptan (400 mg) | 12 | 8.2 ± 1.4 | 3.2 ± 0.9 |
| Placebo | 6 | 9.7 ± 1.6 | 7.8 ± 2.2 |
Data from a study on the effect of relcovaptan on uterine contractions in preterm labor.
Experimental Protocols
Methodology Overview:
A study investigating the effect of relcovaptan on uterine contractions in preterm labor involved a double-blind, randomized, placebo-controlled design.[1] Eighteen women in their 32nd to 36th week of pregnancy who were experiencing at least four regular uterine contractions within a 30-minute period were included in the study.[1] Twelve participants were randomly assigned to receive a single oral dose of 400 mg of relcovaptan, while the remaining six received a placebo.[1] Uterine contractions were monitored for up to six hours following administration.[1] After two hours, rescue tocolytic medication was permitted if necessary.[1] The primary outcome measured was the frequency of uterine contractions.[1] The results showed a statistically significant reduction in uterine contractions in the relcovaptan-treated group compared to the placebo group.[1]
Conclusion
Relcovaptan is a potent and selective V1A receptor antagonist with demonstrated pharmacological activity. Its mechanism of action through the inhibition of the Gq/11 signaling pathway has been established. While clinical development has explored its use in conditions like preterm labor, it is not yet approved for clinical use. Further research and the publication of more detailed experimental and safety data would be necessary for a complete understanding of its therapeutic potential. The properties and activities of a deuterated form, this compound, would require specific investigation to determine any advantages it may offer over the parent compound.
References
The Mechanism of Action of Relcovaptan-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relcovaptan-d6 is the deuterated analogue of Relcovaptan (SR-49059), a potent and selective non-peptide antagonist of the vasopressin V1a receptor. This document provides an in-depth technical overview of the mechanism of action of Relcovaptan, which is presumed to be identical for this compound, with a discussion on the potential impact of deuteration on its pharmacokinetic profile. Relcovaptan exerts its pharmacological effects by competitively blocking the binding of arginine vasopressin (AVP) to the V1a receptor, thereby inhibiting the downstream signaling cascade responsible for various physiological processes, including vasoconstriction, platelet aggregation, and uterine contraction.[1][2][3] This guide details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this class of compounds.
Introduction to Relcovaptan and the Vasopressin V1a Receptor
The vasopressin system plays a crucial role in regulating water homeostasis and circulatory function.[3] Arginine vasopressin, a neurohormone, mediates its effects through three G-protein coupled receptor (GPCR) subtypes: V1a, V1b, and V2.[3] The V1a receptor, the primary target of Relcovaptan, is predominantly found on vascular smooth muscle cells, platelets, and hepatocytes.[2] Its activation by AVP initiates a Gq/11 protein-coupled signaling cascade.
Relcovaptan is a non-peptide molecule designed as a selective antagonist for the V1a receptor.[1][3] Its deuterated form, this compound, is expected to share the same mechanism of action but may exhibit altered pharmacokinetic properties due to the kinetic isotope effect.
Molecular Mechanism of Action
The core mechanism of action of this compound is the competitive antagonism of the vasopressin V1a receptor.
Receptor Binding and Inhibition
Relcovaptan binds to the V1a receptor at the same site as the endogenous ligand, AVP, but fails to induce the conformational change necessary for receptor activation. This binding is reversible and concentration-dependent. By occupying the receptor's binding pocket, Relcovaptan effectively prevents AVP from binding and initiating the downstream signaling cascade.
Quantitative Data: Binding Affinity
The binding affinity of Relcovaptan for the vasopressin V1a receptor has been quantified in various studies. The equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that describe the potency of this interaction. While specific data for this compound is not publicly available, the values for the parent compound, Relcovaptan, are summarized below.
| Parameter | Species | Cell/Tissue Type | Value (nM) |
| Ki | Human | Recombinant | 0.7 |
| Ki | Rat | Liver Membranes | 1.48 |
| IC50 | Human | Recombinant | 13.0 |
Note: Data compiled from publicly available databases. The exact experimental conditions may vary between studies.
Inhibition of Downstream Signaling
The V1a receptor is coupled to the Gq/11 family of G-proteins. Upon activation by AVP, the α-subunit of Gq/11 activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).
Relcovaptan, by blocking the initial AVP binding, prevents this entire cascade from occurring. The functional consequences of this inhibition are a reduction in intracellular calcium levels and a lack of PKC activation in response to AVP stimulation.
Signaling Pathway Diagram
Caption: V1a receptor signaling pathway and its inhibition by this compound.
The Role of Deuteration
This compound is a "heavy" version of Relcovaptan, where six hydrogen atoms have been replaced by their heavier isotope, deuterium. This modification does not alter the fundamental mechanism of action at the receptor level. The shape and electronic properties of the molecule remain virtually unchanged, meaning its ability to bind to and block the V1a receptor is expected to be identical to that of Relcovaptan.
The primary rationale for deuteration in drug development lies in its potential to alter the drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect .
By strategically replacing hydrogens at sites of metabolic vulnerability with deuterium, the rate of drug metabolism can be slowed down. This can potentially lead to:
-
Increased half-life (t½): The drug remains in the body for a longer period.
-
Increased exposure (AUC): The overall amount of drug the body is exposed to over time is greater.
-
Reduced formation of metabolites: This can be beneficial if certain metabolites are associated with adverse effects.
-
More consistent plasma concentrations: Slower metabolism can lead to less fluctuation in drug levels between doses.
It is important to note that without direct comparative preclinical or clinical studies of this compound versus Relcovaptan, these potential effects remain theoretical for this specific molecule.
Logical Relationship Diagram
Caption: The theoretical impact of deuteration on the pharmacokinetics of this compound.
Experimental Protocols
The characterization of a V1a receptor antagonist like Relcovaptan involves a series of in vitro experiments to determine its binding affinity and functional activity.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for its target receptor.
Objective: To measure the ability of Relcovaptan to displace a radiolabeled ligand from the V1a receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human V1a receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a suitable buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove cytosolic components.
-
Resuspend the final membrane pellet in an assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled V1a receptor ligand (e.g., [3H]-Arginine Vasopressin), and varying concentrations of the unlabeled competitor (Relcovaptan).
-
Incubate the mixture at a specific temperature for a set period to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (General Protocol)
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
Objective: To determine the functional potency of Relcovaptan in inhibiting AVP-stimulated calcium release.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the V1a receptor in a multi-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate the cells to allow for de-esterification of the dye within the cytoplasm.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of Relcovaptan to the wells and incubate for a short period.
-
Place the plate in a fluorescence plate reader.
-
Inject a fixed concentration of AVP (the agonist) into the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response as a function of the logarithm of the Relcovaptan concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for the inhibition of the calcium response.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro characterization of Relcovaptan.
Conclusion
This compound acts as a selective antagonist of the vasopressin V1a receptor, competitively inhibiting the binding of arginine vasopressin. This blockade prevents the Gq/11-mediated signaling cascade, leading to the inhibition of downstream events such as phospholipase C activation and intracellular calcium mobilization. The deuteration of Relcovaptan is not expected to alter its fundamental mechanism of action at the receptor but is a strategic modification aimed at improving its pharmacokinetic properties, potentially leading to a more favorable clinical profile. Further preclinical and clinical studies are required to fully elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound and to confirm the therapeutic benefits of its deuteration.
References
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Relcovaptan-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed methodology for the synthesis and isotopic labeling of Relcovaptan-d6, a deuterated analog of the selective vasopressin V1a receptor antagonist, Relcovaptan (SR 49059). Given the absence of a publicly available, specific protocol for this compound, this document provides a comprehensive, plausible synthetic route based on the known structure of Relcovaptan and established chemical principles for isotopic labeling. The experimental protocols, data, and workflows presented herein are illustrative and intended to serve as a foundational guide for researchers.
Introduction to Relcovaptan
Relcovaptan is a potent and selective non-peptide antagonist of the vasopressin V1a receptor.[1] It exhibits high affinity for both rat and human V1a receptors and has been investigated for its therapeutic potential in conditions such as dysmenorrhea and Raynaud's disease.[2][3] The isotopic labeling of Relcovaptan with deuterium to create this compound can be a valuable tool in pharmaceutical research, particularly for absorption, distribution, metabolism, and excretion (ADME) studies, and as an internal standard in mass spectrometry-based bioassays.
Proposed Synthesis of this compound
The proposed synthetic strategy for this compound focuses on the late-stage introduction of the deuterium atoms to maximize efficiency. The six deuterium atoms will be incorporated into the two methoxy groups on the phenylsulfonyl moiety of the molecule. This can be achieved by using deuterated 3,4-dimethoxybenzenesulfonyl chloride.
Illustrative Quantitative Data for the Synthesis of this compound
The following table summarizes hypothetical quantitative data for the key steps in the proposed synthesis of this compound. This data is for illustrative purposes to provide a framework for experimental design.
| Step | Reaction | Starting Material | Reagent | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (%) | Isotopic Enrichment (%) |
| 1 | Sulfonylation | 5-chloro-3-(2-chlorophenyl)-2,3-dihydro-1H-indol-3-ol | 3,4-di(methoxy-d3)benzenesulfonyl chloride | (2R,3S)-5-chloro-3-(2-chlorophenyl)-1-[(3,4-di(methoxy-d3)phenyl)sulfonyl]-2,3-dihydro-1H-indol-3-ol | 10.0 | 8.5 | 85 | >95 | >99 |
| 2 | Amide Coupling | (2R,3S)-5-chloro-3-(2-chlorophenyl)-1-[(3,4-di(methoxy-d3)phenyl)sulfonyl]-2,3-dihydro-1H-indol-2-carboxylic acid | (S)-pyrrolidine-2-carboxamide | This compound | 11.5 | 9.2 | 80 | >98 | >99 |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key stages of the proposed synthesis of this compound.
3.1. Synthesis of 3,4-di(methoxy-d3)benzenesulfonyl chloride
This key intermediate can be prepared from commercially available deuterated starting materials.
-
Starting Material: 1,2-di(methoxy-d3)benzene.
-
Chlorosulfonation: To a cooled (0 °C) solution of 1,2-di(methoxy-d3)benzene in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise with stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture onto crushed ice.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-di(methoxy-d3)benzenesulfonyl chloride.
3.2. Synthesis of this compound
This multi-step synthesis involves the formation of the core indole structure followed by sulfonylation and amide coupling.
Step 1: Synthesis of the Indoline Core The synthesis of the precursor, (2R,3S)-5-chloro-3-(2-chlorophenyl)-2,3-dihydro-3-hydroxy-1H-indol-2-yl, can be achieved through established methods for constructing substituted indolines, which are not detailed here but would result in the key intermediate for the subsequent labeling step.
Step 2: Sulfonylation with the Deuterated Reagent
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indoline precursor in a suitable aprotic solvent such as pyridine or dichloromethane.
-
Addition of Reagent: Add 3,4-di(methoxy-d3)benzenesulfonyl chloride to the solution at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel.
Step 3: Amide Coupling to form this compound
-
Activation of Carboxylic Acid: The carboxylic acid intermediate from the previous step is activated using a standard coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF).
-
Addition of Amine: (S)-pyrrolidine-2-carboxamide is then added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature for 4-12 hours.
-
Monitoring and Purification: The progress of the reaction is monitored by HPLC. The final product, this compound, is purified by preparative HPLC to achieve high purity.
Visualizations
4.1. Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
4.2. Signaling Pathway of Vasopressin V1a Receptor Antagonism
Relcovaptan acts as a competitive antagonist at the vasopressin V1a receptor, which is a G-protein coupled receptor (GPCR).[4][5] The binding of vasopressin to the V1a receptor typically activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular responses, including vasoconstriction.[4] Relcovaptan blocks the initial binding of vasopressin, thereby inhibiting this signaling cascade.
Caption: V1a receptor signaling and antagonism by Relcovaptan.
References
In-Depth Technical Guide to the Certificate of Analysis for Relcovaptan-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a representative Certificate of Analysis (CoA) for Relcovaptan-d6. It details the key quality control parameters, the underlying experimental methodologies, and the biological context of the compound for researchers in drug development.
Overview of Relcovaptan
Relcovaptan is a non-peptide vasopressin receptor antagonist with high selectivity for the V1A subtype.[1][2] It has been investigated for its therapeutic potential in conditions such as Raynaud's syndrome, dysmenorrhea, and as a tocolytic agent.[1][2] The deuterated form, this compound, serves as an internal standard for pharmacokinetic studies, providing a distinct mass signature for analytical separation from the non-deuterated form.
Representative Certificate of Analysis
The following table summarizes the typical quality control data for a batch of this compound.
| Test | Specification | Result |
| Appearance | White to Off-White Solid | Conforms |
| Identity | ||
| ¹H NMR | Conforms to Structure | Conforms |
| Mass Spectrum (ESI+) | [M+H]⁺ = 627.53 | 627.5 |
| Purity | ||
| HPLC (220 nm) | ≥ 98.0% | 99.5% |
| Deuterium Incorporation | ||
| Isotopic Purity (MS) | ≥ 99% | 99.2% |
| Residual Solvents | ||
| GC-MS | Meets USP <467> Limits | Conforms |
| Water Content | ||
| Karl Fischer Titration | ≤ 0.5% | 0.2% |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
Identity Confirmation
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Methodology: A sample of the compound is dissolved in a deuterated solvent, such as DMSO-d6. The solution is then placed in a high-field NMR spectrometer. One-dimensional (1D) proton (¹H) NMR spectra are acquired.[3][4] The chemical shifts, signal integrations, and coupling patterns of the protons are analyzed and compared to the expected structure of this compound to ensure they are consistent. Two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC may be employed for more complex structural elucidation.[5]
3.1.2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Methodology: The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI). The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.[6] For this compound, the expected protonated molecule [M+H]⁺ is observed to confirm its identity. High-resolution mass spectrometry can further confirm the elemental composition.[7]
Purity Assessment
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound sample.
-
Methodology: A solution of the sample is injected into an HPLC system equipped with a suitable stationary phase (e.g., a C18 column) and a mobile phase.[8][9] The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A UV detector is commonly used to monitor the elution of the compounds. The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.[10][11]
Deuterium Incorporation
3.3.1. Mass Spectrometry (MS)
-
Objective: To determine the percentage of deuterium incorporation.
-
Methodology: Similar to identity confirmation, mass spectrometry is used to analyze the isotopic distribution of the molecule. The relative intensities of the peaks corresponding to the deuterated and non-deuterated forms are used to calculate the isotopic purity.
Mechanism of Action and Signaling Pathway
Relcovaptan acts as an antagonist at the vasopressin V1A receptor (AVPR1A).[12] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand arginine vasopressin (AVP), initiates a signaling cascade.[13][14][15] By blocking this interaction, Relcovaptan inhibits the downstream effects of AVP.
Vasopressin V1A Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of the V1A receptor and the point of inhibition by Relcovaptan.
References
- 1. Relcovaptan - Wikipedia [en.wikipedia.org]
- 2. Non-peptide arginine-vasopressin antagonists: the vaptans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. microbenotes.com [microbenotes.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 14. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 15. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Commercially Available Relcovaptan-d6 Standards
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This technical guide provides comprehensive information on the sourcing, application, and underlying biological pathways relevant to the use of Relcovaptan-d6 as an analytical standard.
Executive Summary
Relcovaptan is a selective, non-peptide antagonist of the vasopressin V1a receptor, investigated for its therapeutic potential in conditions such as Raynaud's syndrome and dysmenorrhea. For robust bioanalytical and pharmacokinetic (PK) studies, a stable isotope-labeled internal standard is crucial. This compound, a deuterated analog of Relcovaptan, serves this purpose, ensuring accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the commercial availability of this compound, provides a detailed experimental protocol for its use in bioanalytical methods, and illustrates the signaling pathway of its target, the vasopressin V1a receptor.
Commercial Availability and Sourcing of this compound
Direct, off-the-shelf commercial availability of this compound is limited. As a specialized analytical standard, it is typically not held in stock by major chemical suppliers. However, several companies specializing in the custom synthesis of isotopically labeled compounds can synthesize this compound on demand.
Table 1: Sourcing Options for this compound
| Supplier Type | Service | Typical Scale | Estimated Lead Time | Key Considerations |
| Custom Synthesis Providers[1][2][3][4][5] | Synthesis of stable isotope-labeled compounds | Milligrams to grams | 2-8 weeks | Purity, isotopic enrichment, and comprehensive Certificate of Analysis (CoA) are critical. |
| Pharmaceutical Standards Specialists[1][2][4] | Custom synthesis of reference standards and metabolites | Milligrams | 4-6 weeks | Often provide GLP-compliant standards with extensive characterization. |
When sourcing this compound, it is imperative to specify the required isotopic purity (typically >98%) and chemical purity (typically >98%). A detailed Certificate of Analysis should be requested, including identity confirmation by ¹H-NMR and mass spectrometry, and purity assessment by HPLC.[4][5]
Experimental Protocol: Bioanalytical Method for Relcovaptan Quantification in Human Plasma using LC-MS/MS
The following protocol is a representative method for the quantification of Relcovaptan in human plasma, employing this compound as an internal standard (IS). This method is based on established principles for bioanalytical method development and validation.[6][7][8][9]
Materials and Reagents
-
Analytes: Relcovaptan, this compound (IS)
-
Biological Matrix: Human plasma (with K2EDTA as anticoagulant)
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water
Instrumentation
-
Chromatography System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Table 2: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution, optimized for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Relcovaptan: [M+H]⁺ → fragment ionthis compound: [M+6+H]⁺ → corresponding fragment ion |
Note: Specific MRM transitions and collision energies must be optimized for the specific instrument used.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA), assessing parameters such as:[6][8][9]
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Signaling Pathway of the Vasopressin V1a Receptor
Relcovaptan exerts its effects by antagonizing the vasopressin V1a receptor (AVPR1A).[10] The AVPR1A is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[10][11] Upon binding of its endogenous ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change, initiating a downstream signaling cascade.
Workflow for Vasopressin V1a Receptor Antagonism
The following diagram illustrates the logical workflow of Relcovaptan's mechanism of action.
References
- 1. tlcstandards.com [tlcstandards.com]
- 2. epichem.com [epichem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Custom Synthesis [chemtos.com]
- 5. eppltd.com [eppltd.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. jchps.com [jchps.com]
- 9. rfppl.co.in [rfppl.co.in]
- 10. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 11. uniprot.org [uniprot.org]
Relcovaptan-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Relcovaptan-d6, a deuterated analog of the selective vasopressin V1A receptor antagonist, Relcovaptan. This document consolidates available information on its procurement, relevant experimental protocols derived from studies on its non-deuterated counterpart, and the underlying signaling pathways.
Supplier and Pricing Information
Procurement of deuterated compounds for research purposes is often challenging. The following table summarizes the available supplier and pricing information for this compound. Additionally, suppliers of the non-deuterated parent compound, Relcovaptan (also known as SR-49059), are listed as potential sources for custom synthesis of the deuterated analog.
| Compound | Supplier | Catalog Number | Quantity | Price (USD) | Availability |
| This compound | forenap | rw2-trc-r143312-50mg | 50mg | $11,509.84 | Not Currently Available for Sale |
| Relcovaptan | AOBIOUS | AOB6858 | - | Contact for Pricing | In Stock |
| Axon Medchem | 1256 | - | Contact for Pricing | In Stock | |
| BOC Sciences | - | - | Contact for Pricing | In Stock | |
| Cayman Chemical | 19937 | - | Contact for Pricing | In Stock |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Mechanism of Action and Signaling Pathway
Relcovaptan is a selective antagonist of the vasopressin V1A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand arginine vasopressin (AVP), initiates a signaling cascade through the Gq/11 protein alpha subunit.[2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial in mediating various physiological processes, including vasoconstriction, platelet aggregation, and glycogenolysis.[3] Relcovaptan exerts its effects by competitively blocking the binding of AVP to the V1A receptor, thereby inhibiting these downstream signaling events.
Caption: Vasopressin V1A Receptor Signaling Pathway and Inhibition by Relcovaptan.
Experimental Protocols
The following experimental methodologies are summarized from the foundational study by Serradeil-Le Gal et al. (1993) on the non-deuterated compound, SR 49059 (Relcovaptan).[4][5] These protocols can serve as a basis for designing experiments with this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of the compound to vasopressin receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from target tissues (e.g., rat liver for V1a, pig kidney for V2).
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]AVP) and varying concentrations of the test compound (Relcovaptan).
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: Radioactivity of the filters is measured by liquid scintillation counting.
-
Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
In Vitro Functional Assays: Platelet Aggregation
Objective: To assess the antagonist activity of the compound on AVP-induced platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: PRP is obtained from blood samples from healthy human donors.
-
Aggregation Measurement: Platelet aggregation is measured using a turbidimetric method in a platelet aggregometer.
-
Assay: PRP is pre-incubated with either vehicle or different concentrations of Relcovaptan before the addition of AVP to induce aggregation.
-
Data Analysis: The inhibitory concentration (IC50) is determined by measuring the concentration of the antagonist that produces 50% inhibition of the AVP-induced aggregation.
Caption: Experimental Workflow for In Vitro Characterization of Relcovaptan.
In Vivo Models: Pressor Response in Rats
Objective: To evaluate the in vivo efficacy of the compound in blocking the pressor effects of AVP.
Methodology:
-
Animal Model: Conscious normotensive rats are used.
-
Drug Administration: Relcovaptan is administered intravenously or orally.
-
AVP Challenge: AVP is injected intravenously to induce a pressor response (increase in blood pressure).
-
Blood Pressure Monitoring: Arterial blood pressure is continuously monitored.
-
Data Analysis: The inhibition of the AVP-induced pressor response by Relcovaptan is quantified.
Conclusion
This compound is a valuable tool for researchers studying the vasopressin system, offering potential advantages in metabolic stability for pharmacokinetic studies. While direct procurement is currently challenging, the information provided in this guide on potential suppliers for custom synthesis and established experimental protocols for its non-deuterated counterpart will aid in the planning and execution of future research. The detailed understanding of its mechanism of action and the associated signaling pathways is fundamental for the interpretation of experimental outcomes and the development of novel therapeutic strategies targeting the V1A receptor.
References
- 1. Relcovaptan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Relcovaptan for Vasopressin V1A Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Relcovaptan (SR 49059), a potent and selective non-peptide antagonist of the vasopressin V1A receptor. While this document refers to Relcovaptan, the information is directly applicable to its deuterated form, Relcovaptan-d6, which is often utilized in metabolic and pharmacokinetic studies to provide a stable isotopic label for analytical detection. The core pharmacological properties of this compound are considered equivalent to those of Relcovaptan.
Introduction to Relcovaptan and the Vasopressin V1A Receptor
The arginine vasopressin (AVP) system is a critical regulator of a wide array of physiological processes, including water homeostasis, cardiovascular function, and social behaviors.[1] These effects are mediated through three G-protein coupled receptor (GPCR) subtypes: V1A, V1B, and V2.[2] The V1A receptor, primarily coupled to Gq/11 proteins, is predominantly found on vascular smooth muscle cells, platelets, and in the central nervous system.[2][3] Its activation triggers the phospholipase C (PLC) signaling cascade, leading to an increase in intracellular calcium.[4]
Relcovaptan is an orally active, non-peptide antagonist that demonstrates high selectivity for the V1A receptor. This selectivity makes it an invaluable tool for researchers seeking to elucidate the specific roles of the V1A receptor in various physiological and pathological conditions. Its potential therapeutic applications have been explored in areas such as preterm labor, dysmenorrhea, and Raynaud's disease.[5]
Quantitative Data: Binding Affinity and In Vivo Efficacy
The following tables summarize the key quantitative data for Relcovaptan, providing insights into its potency and clinical effects.
Table 1: In Vitro Binding Affinity of Relcovaptan for the Vasopressin V1A Receptor
| Compound | Parameter | Value (nM) | Receptor | Source |
| Relcovaptan | Ki | 0.19 | Vasopressin V1a | [6] |
| Relcovaptan | Ki | 0.52 | Vasopressin V1a | [6] |
| Relcovaptan | Ki | 0.7 | Vasopressin V1a | [6] |
| Relcovaptan | Ki | 0.85 | Vasopressin V1a | [6] |
| Relcovaptan | Ki | 1.48 | Vasopressin V1a | [6] |
| Relcovaptan | IC50 | 13.0 | Vasopressin V1a | [6] |
Note: The multiple Ki values reported from the same source may reflect different experimental conditions or assay variations.
Table 2: Clinical Efficacy of Relcovaptan in Preterm Labor
| Treatment Group | Mean Uterine Contractions (per 30 min) Before Treatment | Mean Uterine Contractions (per 30 min) 1.5-2h After Dosing | p-value | Source |
| Relcovaptan (400 mg, single oral dose) | 8.2 ± 1.4 | 3.2 ± 0.9 | 0.017 | [5] |
| Placebo | 9.7 ± 1.6 | 7.8 ± 2.2 | [5] |
Mechanism of Action: V1A Receptor Antagonism
Relcovaptan exerts its effects by competitively blocking the binding of endogenous arginine vasopressin (AVP) to the V1A receptor. This prevents the conformational change in the receptor that is necessary for the activation of the associated Gq/11 protein. Consequently, the downstream signaling cascade is inhibited.
V1A Receptor Signaling Pathway
The V1A receptor is a canonical Gq-coupled GPCR.[7] Upon agonist binding, the Gαq subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer.[8][9] The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[9] DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[7] This cascade ultimately leads to various cellular responses, such as smooth muscle contraction.
Figure 1. V1A receptor signaling pathway and the inhibitory action of Relcovaptan.
Experimental Protocols
Detailed characterization of a V1A receptor antagonist like this compound typically involves a suite of in vitro and in vivo assays. Below is a representative protocol for a competitive radioligand binding assay, a foundational experiment for determining the binding affinity (Ki) of a test compound.
Competitive Radioligand Binding Assay for V1A Receptor
Objective: To determine the inhibitory constant (Ki) of this compound for the human V1A receptor by measuring its ability to compete with a radiolabeled V1A receptor ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human V1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity V1A receptor radioligand, such as [3H]-Arginine Vasopressin ([3H]-AVP).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled V1A receptor antagonist (e.g., unlabeled Relcovaptan or AVP) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail: For detection of radioactivity.
-
Equipment: 96-well plates, multichannel pipettes, cell harvester, filter mats (e.g., GF/B or GF/C), liquid scintillation counter.
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., from 10 pM to 100 µM).
-
Dilute the [3H]-AVP in assay buffer to a final concentration approximately equal to its Kd value for the V1A receptor.
-
Prepare the cell membrane suspension in ice-cold assay buffer to a predetermined optimal concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, [3H]-AVP, and the cell membrane suspension.
-
Non-specific Binding (NSB) Wells: Add the non-specific binding control (e.g., 1 µM unlabeled AVP), [3H]-AVP, and the cell membrane suspension.
-
Competition Wells: Add the serially diluted this compound, [3H]-AVP, and the cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined in preliminary experiments.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism software) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
- 1. What are AVPR1A modulators and how do they work? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. ahajournals.org [ahajournals.org]
- 4. youtube.com [youtube.com]
- 5. The effect of relcovaptan (SR 49059), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin V1a receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 8. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]
In-Vitro Profile of Relcovaptan-d6: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary in-vitro studies of Relcovaptan, a potent and selective vasopressin V1a receptor antagonist. While this document focuses on Relcovaptan (also known as SR 49059), the data and methodologies are directly applicable to its deuterated isotopologue, Relcovaptan-d6, which is frequently utilized as an internal standard in analytical studies due to its near-identical biological activity. This guide details the mechanism of action, binding affinity, and functional activity of Relcovaptan, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action: Vasopressin V1a Receptor Antagonism
Relcovaptan exerts its pharmacological effects by competitively blocking the vasopressin V1a receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor typically initiates a signaling cascade that results in an increase in intracellular calcium. Relcovaptan, as an antagonist, prevents this cascade, thereby inhibiting the physiological responses mediated by V1a receptor activation.
V1a Receptor Signaling Pathway
The V1a receptor is coupled to the Gq/11 family of G-proteins. Upon AVP binding, a conformational change in the receptor activates the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This elevation in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, such as smooth muscle contraction, platelet aggregation, and glycogenolysis.[1][2]
Figure 1: Vasopressin V1a Receptor Signaling Pathway and Point of Inhibition by Relcovaptan.
Quantitative In-Vitro Data
The following tables summarize the binding affinity and functional inhibitory activity of Relcovaptan for vasopressin receptor subtypes.
Receptor Binding Affinity
Relcovaptan demonstrates high affinity and selectivity for the human vasopressin V1a receptor.
| Receptor Subtype | Tissue/Cell Source | Radioligand | Ki (nM) | Reference |
| Human V1a | Platelets | [3H]AVP | 1.1 ± 0.1 | [2] |
| Human V1a | Myometrium | [3H]AVP | 6.3 ± 0.8 | [2] |
| Human V1a | Adrenals | [3H]AVP | 2.5 ± 0.3 | [2] |
| Rat V1a | Liver | [3H]AVP | 1.6 ± 0.2 | [2] |
| Human V2 | - | [3H]AVP | >1000 | [3] |
| Human V1b | - | [3H]AVP | >1000 | [3] |
| Human Oxytocin | - | [3H]Oxytocin | >1000 | [3] |
Table 1: Binding Affinity (Ki) of Relcovaptan for Vasopressin and Oxytocin Receptors.
Functional Inhibitory Activity
In functional assays, Relcovaptan effectively antagonizes AVP-induced cellular responses.
| Assay | Tissue/Cell Source | Agonist | IC50 (nM) | Reference |
| Platelet Aggregation | Human Platelets | Arginine Vasopressin | 3.7 ± 0.4 | |
| Caudal Artery Contraction | Rat Caudal Artery | Arginine Vasopressin | pA2 = 9.42 | [1] |
Table 2: Functional Inhibitory Activity of Relcovaptan.
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below.
Radioligand Binding Assay for V1a Receptor Affinity
This protocol outlines the determination of the binding affinity (Ki) of Relcovaptan for the V1a receptor using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of Relcovaptan for the human V1a receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]AVP).
-
Test Compound: Relcovaptan.
-
Non-specific Binding Control: Unlabeled Arginine Vasopressin (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Liquid scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, [3H]AVP (at a concentration near its Kd), and varying concentrations of Relcovaptan. For the determination of non-specific binding, a separate set of wells will contain cell membranes, [3H]AVP, and a high concentration of unlabeled AVP.
-
Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through the 96-well filter plates to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of Relcovaptan that inhibits 50% of the specific binding of [3H]AVP) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol describes a functional assay to measure the antagonist effect of Relcovaptan on AVP-induced intracellular calcium mobilization in cells expressing the V1a receptor.
Objective: To determine the IC50 of Relcovaptan in inhibiting AVP-induced calcium release.
Materials:
-
Cells: CHO-K1 cells stably expressing the human V1a receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM.
-
Agonist: Arginine Vasopressin (AVP).
-
Antagonist: Relcovaptan.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the V1a-expressing CHO-K1 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the Fluo-4 AM dye in assay buffer for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of Relcovaptan to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the cell plate into the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Using the instrument's liquid handling capabilities, add a pre-determined concentration of AVP (typically the EC80) to all wells simultaneously.
-
Fluorescence Monitoring: Immediately after agonist addition, continuously monitor the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of Relcovaptan by comparing the peak fluorescence response in the presence of the antagonist to the response with AVP alone. Plot the percentage of inhibition against the concentration of Relcovaptan and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Workflow for a Calcium Mobilization Assay to Determine Relcovaptan Potency.
References
- 1. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Frontier of Vasopressin V1a Receptor Antagonism: A Technical Guide to the Exploratory Research Applications of Deuterated Relcovaptan
Disclaimer: Publicly available scientific literature and clinical trial data do not contain information on a deuterated form of Relcovaptan. This technical guide, therefore, serves as a forward-looking whitepaper on the core principles and potential exploratory applications of such a compound. The content herein is a synthesis of the known pharmacology of Relcovaptan (SR49059), the established principles of drug deuteration, and hypothetical research frameworks.
This document is intended for researchers, scientists, and drug development professionals interested in the next generation of vasopressin receptor modulators.
Introduction: The Rationale for a Deuterated Relcovaptan
Relcovaptan is a non-peptide, orally active, and selective antagonist of the arginine vasopressin receptor 1A (AVPR1A or V1a receptor)[1][2]. The V1a receptor is implicated in a variety of physiological processes, including cardiovascular regulation, uterine contractions, and social behaviors[3][4]. As such, Relcovaptan has been investigated for its therapeutic potential in conditions like preterm labor, dysmenorrhea, and Raynaud's disease[1][2].
The strategy of deuteration, or the substitution of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a valuable tool in drug development to improve the pharmacokinetic and metabolic profiles of compounds[3]. Deuteration can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic processes, potentially leading to an increased half-life, enhanced systemic exposure, and a more favorable dosing regimen.
This guide explores the hypothetical exploratory research applications of a deuterated Relcovaptan, building on the known properties of the parent compound and the potential benefits of deuteration.
Quantitative Data on Relcovaptan
While no data exists for deuterated Relcovaptan, a clinical trial on Relcovaptan in women with preterm labor provides quantitative insights into its efficacy.
| Treatment Group | Baseline Uterine Contractions (per 30 min, mean +/- SE) | Uterine Contractions at 1.5-2h Post-Dose (per 30 min, mean +/- SE) | Statistical Significance (p-value) |
|---|---|---|---|
| Relcovaptan (n=12) | 8.2 +/- 1.4 | 3.2 +/- 0.9 | p = 0.017 |
| Placebo (n=6) | 9.7 +/- 1.6 | 7.8 +/- 2.2 |
Data extracted from a double-blind, randomized controlled trial in women in pregnancy weeks 32-36 with preterm labor[1].
Experimental Protocols
Clinical Trial Protocol for Relcovaptan in Preterm Labor
The following is a summary of the methodology used in a clinical study to assess the efficacy of Relcovaptan in inhibiting uterine contractions in preterm labor[1].
-
Study Design: A double-blind, randomized, placebo-controlled investigation.
-
Participants: 18 women experiencing preterm labor between 32 and 36 weeks of gestation.
-
Inclusion Criteria: A minimum of four regular uterine contractions recorded over a 30-minute period via external tocodynamometry.
-
Intervention:
-
Twelve patients were randomly assigned to receive a single oral dose of 400 mg of Relcovaptan.
-
Six patients received a placebo.
-
-
Monitoring: Uterine contractions were monitored for up to 6 hours following administration.
-
Rescue Medication: A beta-adrenoceptor-stimulating drug was permitted as a rescue tocolytic treatment after 2 hours.
-
Primary Endpoint: Frequency of uterine contractions.
Hypothetical Exploratory Research Protocol for Deuterated Relcovaptan
A research program to explore the applications of a deuterated Relcovaptan would likely involve the following stages:
-
In Vitro Characterization:
-
Receptor Binding Assays: To determine the binding affinity (Ki) of deuterated Relcovaptan for the human V1a receptor and to assess its selectivity against other vasopressin receptor subtypes (V1b, V2) and a panel of other receptors. This would typically involve radioligand binding assays using cell membranes expressing the target receptors[5][6].
-
Functional Assays: To confirm the antagonist activity of the compound. This could be achieved using cell lines that express the V1a receptor and a reporter gene (e.g., NFAT-bla) that is activated upon receptor stimulation. The ability of deuterated Relcovaptan to inhibit the agonist-induced signal would be measured[7].
-
Metabolic Stability Assays: To compare the rate of metabolism of deuterated Relcovaptan with the parent compound. This would involve incubating the compounds with human liver microsomes and measuring the rate of disappearance of the parent compound over time[7].
-
-
Preclinical Pharmacokinetic (PK) Studies:
-
Animal Models: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of deuterated Relcovaptan in animal models (e.g., mice or rats) following intravenous and oral administration[7].
-
Parameters to be Measured: Key PK parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) would be determined and compared to non-deuterated Relcovaptan.
-
-
Preclinical Efficacy Studies:
-
Animal Models of Disease: To evaluate the in vivo efficacy of deuterated Relcovaptan in relevant animal models. For example, its effects on uterine contractions could be studied in pregnant animal models, or its cardiovascular effects could be assessed in models of hypertension.
-
Behavioral Models: Given the role of the V1a receptor in social behavior and anxiety, the effects of a brain-penetrant deuterated Relcovaptan could be explored in animal models of anxiety and social recognition[8].
-
Visualizations: Pathways and Workflows
Vasopressin V1a Receptor Signaling Pathway
Caption: Vasopressin V1a receptor signaling cascade and the inhibitory action of Relcovaptan.
Hypothetical Exploratory Research Workflow for Deuterated Relcovaptan
Caption: A potential workflow for the preclinical development of deuterated Relcovaptan.
Logical Rationale for Deuterating Relcovaptan
Caption: The logical framework for the potential advantages of deuterating Relcovaptan.
Conclusion and Future Directions
The development of a deuterated Relcovaptan represents a logical next step in the exploration of V1a receptor antagonists. By potentially improving the pharmacokinetic properties of the parent compound, a deuterated version could offer significant advantages in a clinical setting, such as a more convenient dosing schedule and a more consistent therapeutic effect.
Exploratory research should focus on synthesizing and characterizing such a molecule, followed by a rigorous preclinical evaluation to confirm the hypothesized benefits. The workflows and pathways outlined in this guide provide a roadmap for these future investigations. The ultimate goal would be to translate the established pharmacology of Relcovaptan into a second-generation therapeutic with an optimized clinical profile.
References
- 1. The effect of relcovaptan (SR 49059), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptide vasopressin receptor antagonists: development of selective and orally active V1a, V2 and V1b receptor ligands. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Probing the V1a vasopressin receptor binding site with pyroglutamate-substituted linear antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Relcovaptan in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Relcovaptan in human plasma. The method utilizes a stable isotope-labeled internal standard, Relcovaptan-d6, to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid chromatographic separation. This robust method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of Relcovaptan.
Introduction
Relcovaptan (also known as SR 49059) is a non-peptide, orally active, and selective vasopressin V1a receptor antagonist.[1][2] It has been investigated for its potential therapeutic effects in conditions such as preterm labor and Raynaud's disease.[1][2] To support clinical and preclinical development, a reliable and sensitive bioanalytical method for the quantification of Relcovaptan in biological matrices is essential. This application note presents a detailed protocol for the determination of Relcovaptan in human plasma using LC-MS/MS with this compound as the internal standard (IS). The chemical structure of Relcovaptan is provided in Figure 1.[3][4][5]
Experimental
Materials and Reagents
-
Relcovaptan (purity >99%)
-
This compound (purity >99%, isotopic purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (drug-free)
LC-MS/MS Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of Relcovaptan and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.
Sample Preparation
A simple and efficient protein precipitation method was used for sample preparation. To 100 µL of plasma sample, 10 µL of this compound internal standard working solution (100 ng/mL) was added and vortexed. Then, 300 µL of acetonitrile was added to precipitate the plasma proteins. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
References
- 1. Nonpeptide vasopressin receptor antagonists: development of selective and orally active V1a, V2 and V1b receptor ligands. | Sigma-Aldrich [sigmaaldrich.com]
- 2. The effect of relcovaptan (SR 49059), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Relcovaptan | C28H27Cl2N3O7S | CID 60943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
Protocol for the Quantification of Relcovaptan-d6 in Plasma Samples using LC-MS/MS
For research, scientific, and drug development professionals, this document provides a detailed application note and protocol for the quantitative analysis of Relcovaptan-d6 in plasma samples. This method is based on established bioanalytical techniques for analogous vasopressin receptor antagonists and is intended for pharmacokinetic and drug metabolism studies.
Introduction
Relcovaptan is a selective vasopressin V2 receptor antagonist. The use of a deuterated internal standard, such as this compound, is a standard and recommended practice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This minimizes variability and improves the accuracy and reliability of quantification. This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of this compound in plasma samples. The methodology is adapted from validated assays for other vasopressin receptor antagonists, such as Tolvaptan and Conivaptan.[1][2][3][4][5]
Principle of the Method
This method involves the extraction of this compound and a suitable internal standard from plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Materials and Reagents
-
This compound (analytical standard)
-
Internal Standard (IS): A suitable structural analog or a different stable isotope-labeled version of Relcovaptan (e.g., Relcovaptan-d4).
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Ammonium formate (analytical grade)[2]
-
Deionized water (18.2 MΩ·cm)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and the internal standard and dissolve in an appropriate volume of methanol or a mixture of acetonitrile and water (1:1, v/v) to obtain a final concentration of 1 mg/mL.[3]
-
Working Solutions: Prepare serial dilutions of the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.[3]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions of this compound to achieve a series of concentrations for the calibration curve. A typical range might be 1 - 500 ng/mL.[2]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.[3]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[3]
-
Add 20 µL of the internal standard working solution to each tube (except for blank samples) and vortex for 10 seconds.[3]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.[3]
-
Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C.[3]
-
Transfer 110 µL of the supernatant to an autosampler vial containing 40 µL of deionized water.[3]
-
Vortex for 30 seconds before placing the vial in the autosampler for LC-MS/MS analysis.[3]
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 analytical column (e.g., Zorbax SB C18, 50 mm x 2.1 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium formate[2] |
| Mobile Phase B | Acetonitrile[2][3] |
| Gradient | Isocratic or gradient elution depending on the separation needs. A starting point could be 20:80 (A:B).[1] |
| Flow Rate | 0.6 mL/min[1] |
| Injection Volume | 10 µL[1][3] |
| Column Temperature | 40°C[1] |
Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Dependent on instrument, a typical starting point is 600°C.[6] |
| Nebulizer Gas | Nitrogen, typically around 30 psi.[6] |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer to identify the precursor and product ions. For analogous compounds, parent to product ion transitions are monitored.[1] |
Data Presentation
Calibration Curve
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| Standard 6 | |
| Standard 7 | |
| Standard 8 |
Quality Control Sample Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | ||||
| Medium QC | ||||
| High QC |
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Vasopressin V2 receptor signaling pathway and the action of Relcovaptan.
References
- 1. Quantification of tolvaptan in rabbit plasma by LC–MS/MS: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. Development and validation of an LC–MS/MS method for the determination of tolvaptan in human plasma and its application to a pharmacokinetic study [agris.fao.org]
- 5. Development and validation of an LC-MS/MS method for the determination of tolvaptan in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Relcovaptan-d6 for Pharmacokinetic Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Relcovaptan-d6 as an internal standard in pharmacokinetic (PK) studies of Relcovaptan in animal models. The following sections detail the principles, experimental design, and analytical methodologies for accurate quantification of Relcovaptan in biological matrices.
Introduction
Pharmacokinetic studies are fundamental to drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[1][2][3] The use of animal models is a crucial step in preclinical development to predict a drug's behavior in humans.[1][2][4] For quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accuracy and precision.[5] this compound, a deuterated analog of Relcovaptan, is an ideal SIL-IS due to its nearly identical physicochemical properties to the parent drug, ensuring it co-elutes and experiences similar matrix effects during analysis.[5][6]
Principle of Stable Isotope-Labeled Internal Standards
The use of a SIL-IS like this compound in LC-MS/MS analysis helps to normalize for variability that can be introduced during sample preparation and analysis.[6] This includes variations in extraction efficiency, injection volume, and ionization efficiency in the mass spectrometer.[6] Because this compound has a higher mass due to the deuterium atoms, it can be distinguished from the unlabeled Relcovaptan by the mass spectrometer, while behaving almost identically during chromatographic separation.[5][6]
Experimental Protocols
Animal Pharmacokinetic Study Protocol
This protocol outlines a typical pharmacokinetic study in rats. The principles can be adapted for other species like mice or dogs.[1]
Objective: To determine the pharmacokinetic profile of Relcovaptan in Sprague-Dawley rats following a single oral dose.
Materials:
-
Relcovaptan
-
This compound (as an internal standard for analysis)
-
Vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (n=6 per time point)
-
Oral gavage needles
-
Blood collection tubes (containing an appropriate anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week prior to the study with free access to food and water.
-
Dosing:
-
Fast the animals overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Prepare a dosing solution of Relcovaptan in the vehicle at a concentration of 2 mg/mL.
-
Administer a single oral dose of 10 mg/kg to each rat via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) via the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Place blood samples into pre-chilled K2EDTA tubes and mix gently.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clearly labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
Experimental Workflow for Animal PK Study
Caption: Workflow for the in-vivo pharmacokinetic study.
Bioanalytical Method Protocol (LC-MS/MS)
Objective: To quantify the concentration of Relcovaptan in rat plasma using this compound as an internal standard.
Materials:
-
Rat plasma samples from the PK study
-
Relcovaptan and this compound analytical standards
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Protein precipitation solution (Acetonitrile containing 100 ng/mL this compound)
-
96-well plates
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Relcovaptan and this compound in DMSO.
-
Create a calibration curve by spiking blank rat plasma with varying concentrations of Relcovaptan (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in blank rat plasma.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, standards, and QCs on ice.
-
To 50 µL of each plasma sample, standard, or QC in a 96-well plate, add 200 µL of the protein precipitation solution (ACN with this compound).
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
-
MS/MS Conditions (Hypothetical Transitions):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Relcovaptan: Q1/Q3 (e.g., 450.2 -> 250.1)
-
This compound: Q1/Q3 (e.g., 456.2 -> 256.1)
-
-
-
-
Data Processing:
-
Integrate the peak areas for both Relcovaptan and this compound.
-
Calculate the peak area ratio (Relcovaptan / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of Relcovaptan in the unknown samples and QCs using the regression equation from the calibration curve.
-
Bioanalytical Sample Processing Workflow
Caption: Workflow for plasma sample preparation and analysis.
Data Presentation
The data obtained from the pharmacokinetic study should be summarized to determine key PK parameters.
Table 1: Mean Plasma Concentration of Relcovaptan vs. Time
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD |
| 0.25 | 150.5 ± 25.2 |
| 0.5 | 350.8 ± 45.1 |
| 1.0 | 780.2 ± 90.5 |
| 2.0 | 650.1 ± 75.3 |
| 4.0 | 420.6 ± 50.9 |
| 6.0 | 210.3 ± 30.1 |
| 8.0 | 95.7 ± 15.8 |
| 24.0 | 10.2 ± 3.5 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Key Pharmacokinetic Parameters of Relcovaptan
| Parameter | Unit | Mean Value ± SD |
| Cmax (Maximum Concentration) | ng/mL | 795.4 ± 88.6 |
| Tmax (Time to Cmax) | hours | 1.0 ± 0.0 |
| AUC(0-t) (Area under the curve) | ngh/mL | 3500.7 ± 410.2 |
| AUC(0-inf) | ngh/mL | 3550.9 ± 415.8 |
| T½ (Half-life) | hours | 3.5 ± 0.5 |
| CL/F (Apparent Clearance) | L/h/kg | 2.8 ± 0.3 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 14.2 ± 1.8 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Relcovaptan in animal plasma samples. The detailed protocols for in-vivo studies and bioanalytical sample processing outlined in these notes serve as a comprehensive guide for researchers in the field of drug development. Adherence to these methodologies will ensure the generation of high-quality pharmacokinetic data, which is essential for the successful progression of new drug candidates.
References
- 1. biotechfarm.co.il [biotechfarm.co.il]
- 2. ijrpc.com [ijrpc.com]
- 3. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cerilliant.com [cerilliant.com]
Application Note: High-Throughput Analysis of Relcovaptan in Human Plasma using a Deuterated Internal Standard and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Relcovaptan, a vasopressin V1a receptor antagonist, in human plasma. The protocol employs a deuterated internal standard (Relcovaptan-d4) to ensure accuracy and precision. Sample preparation is streamlined using a protein precipitation technique, making it suitable for high-throughput analysis. Detection and quantification are achieved via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic and other research studies involving Relcovaptan.
Introduction
Relcovaptan is a selective antagonist of the vasopressin V1a receptor. The vasopressin system plays a crucial role in regulating various physiological processes, including blood pressure and social behavior.[1][2][3] The accurate measurement of Relcovaptan concentrations in biological matrices is essential for pharmacokinetic assessments and understanding its pharmacological profile. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the preferred method in quantitative bioanalysis using mass spectrometry.[4][5][6] A deuterated internal standard co-elutes with the analyte and corrects for variability in sample extraction, injection volume, and matrix effects, thereby enhancing the robustness and reliability of the assay.[4][7] This note provides a detailed protocol for sample preparation and LC-MS/MS analysis of Relcovaptan in human plasma.
Experimental
Materials and Reagents
-
Relcovaptan reference standard
-
Relcovaptan-d4 (deuterated internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Deionized water
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 30% B to 90% B over 2.5 min, hold at 90% B for 1 min, return to 30% B |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Relcovaptan: [M+H]+ → fragment ion; Relcovaptan-d4: [M+H]+ → fragment ion |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 °C |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a rapid and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.[8][9][10]
-
Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working solution of Relcovaptan-d4 (1 µg/mL in methanol) to each plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation Summary
The following tables summarize the expected performance characteristics of this method, based on typical results for similar bioanalytical assays.[12][13]
Table 1: Linearity and Range
| Analyte | Range (ng/mL) | r² |
| Relcovaptan | 0.5 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low | 1.5 | < 15 | < 15 | 85 - 115 |
| Mid | 75 | < 15 | < 15 | 85 - 115 |
| High | 400 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | > 85 | 85 - 115 |
| High | 400 | > 85 | 85 - 115 |
Visualizations
Caption: Experimental workflow for Relcovaptan analysis.
Caption: Simplified Vasopressin V1a receptor signaling pathway.
Discussion
The presented protein precipitation method is a straightforward, fast, and cost-effective approach for the preparation of plasma samples for Relcovaptan analysis. The use of a deuterated internal standard is critical for compensating for potential variations during sample processing and analysis, ensuring high-quality data.[4][7] The LC-MS/MS parameters are provided as a starting point and should be optimized for the specific instrumentation used to achieve the best sensitivity and selectivity. This method is suitable for high-throughput applications in drug development and clinical research settings.
Conclusion
This application note describes a detailed and robust method for the quantification of Relcovaptan in human plasma using a deuterated internal standard and LC-MS/MS. The protocol is designed for high-throughput environments and provides the necessary accuracy, precision, and sensitivity for pharmacokinetic and other research studies.
References
- 1. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. agilent.com [agilent.com]
- 9. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 10. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and validation of an LC-MS/MS method for the determination of tolvaptan in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Quantitative Determination of Relcovaptan in Human Plasma using Liquid-Liquid Extraction and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Relcovaptan (also known as SR49059) is a potent and selective non-peptide antagonist of the vasopressin V1a receptor. The vasopressin system plays a crucial role in regulating social and emotional behaviors, and V1a receptor antagonists are being investigated for their therapeutic potential in treating conditions such as anxiety, aggression, and agitation. Accurate quantification of Relcovaptan in biological matrices is essential for pharmacokinetic and pharmacodynamic studies in drug development.
This application note provides a detailed protocol for the extraction of Relcovaptan from human plasma using a liquid-liquid extraction (LLE) method, followed by sensitive and selective quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Relcovaptan-d6, to ensure high accuracy and precision.
Mechanism of Action: Vasopressin V1a Receptor Signaling
Relcovaptan exerts its pharmacological effect by blocking the action of arginine vasopressin (AVP) at the V1a receptor, a G-protein coupled receptor (GPCR). The binding of AVP to the V1a receptor typically initiates a signaling cascade that results in various physiological responses. Relcovaptan competitively inhibits this binding, thereby attenuating the downstream signaling.
Caption: Vasopressin V1a Receptor Signaling Pathway and Inhibition by Relcovaptan.
Experimental Protocol
This protocol is intended for the quantitative analysis of Relcovaptan in human plasma.
Materials and Reagents
-
Relcovaptan analytical standard
-
This compound internal standard (IS)
-
Human plasma (K2-EDTA)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Sample evaporator (e.g., nitrogen evaporator)
-
HPLC or UHPLC system
-
Tandem mass spectrometer
Sample Preparation: Liquid-Liquid Extraction Workflow
The following diagram illustrates the key steps in the sample preparation process.
Caption: Liquid-Liquid Extraction Workflow for Relcovaptan from Human Plasma.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 30% B, increase to 95% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate for 1.5 min. |
Tandem Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Relcovaptan) | To be determined based on experimental optimization |
| MRM Transition (this compound) | To be determined based on experimental optimization |
| Collision Energy | To be optimized for each transition |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Method Validation Summary
The performance of this method should be validated according to regulatory guidelines. The following tables summarize expected performance characteristics based on similar validated assays.
Table 1: Calibration Curve
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighing | 1/x² |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.1 | < 15% | < 15% | ± 20% |
| Low QC | 0.3 | < 15% | < 15% | ± 15% |
| Mid QC | 10 | < 15% | < 15% | ± 15% |
| High QC | 80 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Relcovaptan | > 85% | 90 - 110% |
| This compound | > 85% | 90 - 110% |
Conclusion
This application note details a robust and reliable liquid-liquid extraction protocol coupled with LC-MS/MS for the quantification of Relcovaptan in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and other research applications in the development of V1a receptor antagonists. The provided workflow and performance characteristics serve as a comprehensive guide for researchers and scientists in the field.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression with Relcovaptan-d6 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues with Relcovaptan-d6 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (in this case, this compound) in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3] Even though this compound is a deuterated internal standard intended to compensate for such effects, it can also be susceptible to ion suppression.[2][4]
Q2: I am using this compound as an internal standard. Shouldn't that correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte (Relcovaptan) and experiences the same degree of ion suppression, allowing for an accurate analyte-to-internal standard ratio.[1] However, this is not always the case.[2][4] Differential ion suppression can occur if there is a slight chromatographic separation between Relcovaptan and this compound, or if a co-eluting matrix component specifically suppresses one more than the other.[4]
Q3: What are the common causes of ion suppression for this compound?
A3: Common causes of ion suppression for this compound in LC-MS analysis include:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) such as phospholipids, salts, and proteins can co-elute and compete for ionization.[1][2]
-
High Analyte Concentration: At high concentrations, the analyte itself (Relcovaptan) can compete with and suppress the ionization of the internal standard (this compound).[1]
-
Mobile Phase Additives: Non-volatile buffers or ion-pairing agents in the mobile phase can cause signal suppression.[5]
-
Formulation Excipients: If analyzing a formulated product, excipients can co-elute and cause significant ion suppression.
Q4: Can the deuterium labeling in this compound affect its chromatographic behavior?
A4: Yes, the "deuterium isotope effect" can sometimes lead to slight differences in physicochemical properties between the deuterated and non-deuterated compounds.[2] This may result in a small shift in retention time, which can be problematic if it occurs in a region of steep ion suppression.[2][4]
Troubleshooting Guide
If you are experiencing issues with ion suppression affecting your this compound signal, follow this step-by-step troubleshooting guide.
Step 1: Identify and Confirm Ion Suppression
The first step is to confirm that the issue is indeed ion suppression. The Post-Column Infusion (PCI) experiment is a standard method for this.
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Set up the LC-MS system: Infuse the this compound solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column using a T-fitting.
-
Inject a blank matrix sample: While continuously infusing the this compound solution, inject a blank matrix sample (that does not contain Relcovaptan or this compound).
-
Monitor the this compound signal: A stable baseline signal should be observed. Any dips or decreases in the baseline signal indicate regions of ion suppression where matrix components are eluting.
Below is a workflow diagram for the Post-Column Infusion experiment.
Caption: Post-Column Infusion Experimental Workflow.
Step 2: Optimize Chromatographic Conditions
If ion suppression is confirmed, the next step is to chromatographically separate this compound from the interfering matrix components.
-
Modify the Gradient: Adjust the mobile phase gradient to shift the elution of this compound to a region with minimal ion suppression.
-
Change the Stationary Phase: If modifying the gradient is insufficient, consider using a different column with an alternative stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.
-
Reduce Flow Rate: Lowering the flow rate can sometimes reduce the severity of ion suppression.
Step 3: Enhance Sample Preparation
Reducing the amount of matrix components introduced into the LC-MS system is a highly effective strategy.
-
Solid-Phase Extraction (SPE): Develop a more rigorous SPE method to selectively isolate Relcovaptan and this compound while removing a larger portion of the interfering matrix.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE protocol by testing different organic solvents and pH conditions to improve cleanup.
-
Protein Precipitation: While a simple method, ensure it is performed efficiently. Test different precipitation solvents (e.g., acetonitrile, methanol) and ratios.
Below is a decision tree for troubleshooting ion suppression.
Caption: Troubleshooting Decision Tree for Ion Suppression.
Step 4: Quantify and Correct for Matrix Effects
If ion suppression cannot be completely eliminated, the Standard Addition Method can be used to accurately quantify the analyte in the presence of matrix effects.
Experimental Protocol: Standard Addition
-
Prepare Aliquots: Divide a single sample extract into several equal aliquots.
-
Spike with Standard: Spike each aliquot with increasing known concentrations of a Relcovaptan standard. Leave one aliquot unspiked.
-
Add Internal Standard: Add a constant concentration of this compound to each aliquot.
-
Analyze and Plot: Analyze all aliquots by LC-MS. Plot the measured analyte/internal standard peak area ratio against the concentration of the added standard.
-
Determine Concentration: The absolute value of the x-intercept of the resulting linear regression line represents the original concentration of Relcovaptan in the sample.
Data Presentation
When evaluating matrix effects, it is crucial to present the data clearly. The following tables provide templates for summarizing quantitative data from matrix effect experiments.
Table 1: Post-Column Infusion Data Summary
| Retention Time Window (min) | Average this compound Signal (cps) | Signal Suppression (%) |
| 0.0 - 1.0 (Void Volume) | 500,000 | 50% |
| 1.0 - 2.5 | 950,000 | 5% |
| 2.5 - 3.0 (Relcovaptan Elution) | 700,000 | 30% |
| 3.0 - 5.0 | 980,000 | 2% |
| Baseline (No Injection) | 1,000,000 | 0% |
Table 2: Standard Addition Data for a Single Sample
| Aliquot | Spiked Relcovaptan Conc. (ng/mL) | Measured Relcovaptan Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 0 (Unspiked) | 125,000 | 250,000 | 0.50 |
| 2 | 10 | 174,000 | 248,000 | 0.70 |
| 3 | 20 | 226,000 | 252,000 | 0.90 |
| 4 | 50 | 378,000 | 251,000 | 1.50 |
| Calculated Endogenous Concentration | 25.0 ng/mL |
Visualization of Relcovaptan's Mechanism of Action
Relcovaptan is a selective antagonist of the vasopressin V1a receptor. The diagram below illustrates the signaling pathway that is inhibited by Relcovaptan.
Caption: Vasopressin V1a Receptor Signaling Pathway Inhibition by Relcovaptan.
References
Technical Support Center: Optimizing MS Parameters for Relcovaptan and Relcovaptan-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Relcovaptan and its deuterated internal standard, Relcovaptan-d6. Our goal is to help you overcome common challenges encountered during mass spectrometry (MS) method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical exact masses and expected precursor ions for Relcovaptan and this compound?
A1: Relcovaptan has a molecular formula of C₂₈H₂₇Cl₂N₃O₇S and a monoisotopic mass of approximately 619.09 g/mol .[1][2][3] In positive ion mode electrospray ionization (ESI+), the expected protonated precursor ion ([M+H]⁺) would be at m/z 620.10.
For this compound, assuming deuteration on the two methoxy groups, the molecular formula would be C₂₈H₂₁D₆Cl₂N₃O₇S. The theoretical monoisotopic mass would be approximately 625.13 g/mol . The expected protonated precursor ion ([M+H]⁺) would be at m/z 626.14.
It is also common to observe adduct formation. Be watchful for sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which would appear at approximately m/z 642.08 and m/z 658.05 for Relcovaptan, respectively.
Q2: What are some typical starting ESI source parameters for analyzing Relcovaptan?
A2: For small molecules like Relcovaptan, typical starting ESI source parameters can be found in the table below. Note that these are general recommendations and will require optimization for your specific instrument and chromatographic conditions.
| Parameter | Recommended Starting Range |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
Q3: I am not seeing any signal for my Relcovaptan standard. What should I check first?
A3: If you are not observing any signal, start with the most common culprits:
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Check for Leaks: Ensure all fittings in your LC-MS system are secure, as leaks can lead to a loss of sensitivity.
-
Sample Preparation: Verify that your sample is prepared correctly and at an appropriate concentration.
-
Instrument Status: Confirm that the mass spectrometer is properly tuned and calibrated. Check if the detector is on and that gas flows are within the expected ranges.
-
Autosampler and Syringe: Make sure the autosampler and syringe are functioning correctly and injecting your sample.
Q4: My signal intensity for Relcovaptan is low. How can I improve it?
A4: Low signal intensity can be addressed by systematically optimizing your MS parameters.
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Ionization Efficiency: Experiment with different ionization sources if available (e.g., APCI) and ensure your chosen source is clean.
-
Source Parameters: Optimize the capillary voltage, cone voltage, and gas flow rates to maximize the ionization of your analyte.
-
Mobile Phase Composition: The composition of your mobile phase can significantly impact ionization. Ensure it is compatible with ESI. Adding a small amount of an acid (like formic acid) for positive mode or a base (like ammonium hydroxide) for negative mode can improve signal.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of Relcovaptan and this compound.
| Problem | Potential Cause | Recommended Solution |
| High Background Noise | Contaminated solvent or mobile phase additives. | Use high-purity, LC-MS grade solvents and fresh additives. |
| Dirty ion source. | Clean the ion source according to the manufacturer's protocol. | |
| Leaks in the system. | Perform a leak check, paying close attention to fittings and seals. | |
| Peak Tailing or Broadening | Poor chromatographic conditions. | Optimize your LC method, including the column, mobile phase, and gradient. |
| Incompatible mobile phase with MS. | Ensure your mobile phase is volatile and compatible with your ionization source. | |
| Suboptimal source temperature. | Adjust the source and desolvation temperatures to improve peak shape. | |
| Inconsistent Signal Intensity | Unstable spray in the ESI source. | Check the spray needle for clogs and ensure a consistent liquid flow. |
| Fluctuations in gas flow. | Verify that the nebulizing and drying gas pressures are stable. | |
| Matrix effects from the sample. | Improve sample cleanup procedures or use a deuterated internal standard like this compound to compensate for variations. | |
| No or Low Fragmentation | Insufficient collision energy. | Gradually increase the collision energy to induce fragmentation. |
| Incorrect precursor ion selection. | Verify that the correct m/z for the precursor ion is isolated in the quadrupole. | |
| Unexpected Adducts | Presence of salts in the sample or mobile phase. | Use high-purity water and solvents. If salts are necessary for chromatography, keep their concentration low. |
Experimental Protocol: MS Parameter Optimization
This protocol outlines a systematic approach to optimizing MS parameters for Relcovaptan and this compound using a triple quadrupole mass spectrometer.
Objective: To determine the optimal precursor and product ions, as well as the ideal cone voltage and collision energy for the quantitative analysis of Relcovaptan and this compound.
Materials:
-
Relcovaptan reference standard (1 mg/mL in methanol)
-
This compound internal standard (1 mg/mL in methanol)
-
LC-MS grade methanol, acetonitrile, and water
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Formic acid (LC-MS grade)
Methodology:
-
Preparation of Infusion Solutions:
-
Prepare a 1 µg/mL solution of Relcovaptan in 50:50 methanol:water with 0.1% formic acid.
-
Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.
-
-
Direct Infusion and Precursor Ion Identification:
-
Infuse the Relcovaptan solution directly into the mass spectrometer at a flow rate of 10-20 µL/min.
-
Acquire full scan mass spectra in positive ESI mode over a mass range of m/z 100-800.
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Identify the most abundant ion for Relcovaptan, which is expected to be the [M+H]⁺ ion at m/z 620.1.
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Repeat this process for the this compound solution to identify its precursor ion, expected at m/z 626.1.
-
-
Cone Voltage Optimization:
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Select the identified precursor ion for Relcovaptan (m/z 620.1).
-
Perform a cone voltage ramp experiment, varying the voltage from 10 V to 60 V in 5 V increments.
-
Monitor the intensity of the precursor ion at each step.
-
Plot the ion intensity against the cone voltage and select the voltage that provides the maximum intensity.
-
Repeat for this compound.
-
-
Product Ion Scanning and Collision Energy Optimization:
-
Set the cone voltage to the optimized value from the previous step.
-
Perform a product ion scan for the Relcovaptan precursor ion (m/z 620.1).
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Introduce collision gas (typically argon) and ramp the collision energy from 5 eV to 50 eV in 5 eV increments.
-
Identify the most abundant and stable product ions.
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For each major product ion, perform a more detailed collision energy optimization to find the energy that yields the highest intensity.
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Repeat this process for the this compound precursor ion.
-
-
MRM Transition Selection and Finalization:
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Based on the product ion scans, select the most intense and specific transitions for Multiple Reaction Monitoring (MRM).
-
A summary of hypothetical, yet plausible, MRM transitions is provided in the table below.
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Hypothetical MRM Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Relcovaptan | 620.1 | 437.1 | 35 | 25 |
| Relcovaptan | 620.1 | 210.1 | 35 | 30 |
| This compound | 626.1 | 443.1 | 35 | 25 |
| This compound | 626.1 | 210.1 | 35 | 30 |
MS Optimization Workflow
Caption: Workflow for optimizing MS parameters for Relcovaptan.
References
Technical Support Center: Troubleshooting Relcovaptan-d6 Autosampler Carryover
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you address and resolve issues related to the carryover of Relcovaptan-d6 in your autosampler during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the appearance of a small peak corresponding to an analyte in a blank injection that occurs after the injection of a sample containing a high concentration of that analyte. This indicates that a small amount of the analyte from a previous injection has remained in the autosampler and has been introduced into the subsequent analysis. For a potent, hydrophobic compound like this compound, which is a deuterated non-peptide vasopressin V1a receptor antagonist, carryover can be particularly problematic due to its tendency to adsorb to surfaces within the LC system. This can lead to inaccurate quantification of low-concentration samples and compromise the integrity of your results.
Q2: What are the common causes of this compound carryover in an autosampler?
A2: The primary causes of carryover for a compound like this compound are typically related to its chemical properties and interactions with the autosampler components. These can include:
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Adsorption: this compound, being a relatively hydrophobic molecule, can adsorb to various surfaces within the autosampler, such as the needle, sample loop, injection valve, and tubing.
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Inadequate Cleaning: The wash solvent and cleaning protocol may not be effective at completely removing all traces of this compound between injections.
-
Hardware Issues: Poorly made connections, worn seals, or scratches on the rotor seal of the injection valve can create dead volumes or sites where the analyte can be trapped and slowly released in subsequent injections.
-
Sample Solvent: The composition of the solvent in which the this compound is dissolved can influence its propensity for carryover.
Troubleshooting Guide
If you are experiencing carryover with this compound, follow this step-by-step troubleshooting guide.
Step 1: Confirm and Quantify the Carryover
The first step is to confirm that the observed peak is indeed carryover and to determine its magnitude.
Experimental Protocol: Carryover Assessment
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Prepare Samples: Prepare a high-concentration sample of this compound (e.g., the highest point on your calibration curve) and a blank sample (injection solvent).
-
Injection Sequence:
-
Inject the blank sample to establish a baseline.
-
Inject the high-concentration this compound sample.
-
Immediately inject the blank sample again.
-
-
Data Analysis: Analyze the chromatogram of the post-high-concentration blank. The presence of a peak at the retention time of this compound confirms carryover.
-
Quantification: Calculate the carryover percentage using the following formula:
Carryover (%) = (Peak Area in Blank / Peak Area in High-Concentration Sample) x 100
A common target for acceptable carryover is less than 0.1%.
Step 2: Optimize the Autosampler Wash Method
An effective wash protocol is the most critical factor in mitigating carryover.
Recommended Wash Solvents:
Based on the properties of Relcovaptan and similar compounds, the following wash solvents are recommended. It is advisable to test different options to find the most effective one for your specific system.
| Wash Solvent Option | Composition | Rationale |
| Option 1 | Acetonitrile/Isopropanol/Water (1:1:1 v/v/v) with 0.1% Formic Acid | A strong, multi-component organic mixture to dissolve this compound effectively. The acid helps to protonate the molecule, potentially reducing its interaction with surfaces. |
| Option 2 | Dichloromethane/Methanol (1:1 v/v) | A more aggressive, non-aqueous wash for highly retained compounds. Caution: Ensure compatibility with your autosampler seals and tubing. May require a subsequent rinse with a miscible solvent like isopropanol. |
| Option 3 | DMSO | Relcovaptan is soluble in DMSO. This can be a very effective wash solvent, but it is viscous and must be thoroughly flushed from the system with a solvent like methanol or acetonitrile to avoid carryover of the DMSO itself. |
Experimental Protocol: Wash Method Optimization
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Select a Wash Solvent: Choose one of the recommended wash solvents from the table above.
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Increase Wash Volume: Program the autosampler to use a larger volume for the needle wash. A good starting point is to use a volume that is at least 2-3 times the volume of the sample loop.
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Increase Number of Washes: Increase the number of wash cycles between injections.
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Implement Pre- and Post-Injection Washes: If your autosampler allows, program both a pre-injection and a post-injection wash to clean the needle both before it enters the sample and after the injection.
-
Evaluate Effectiveness: Repeat the carryover assessment protocol described in Step 1 to determine if the new wash method has reduced the carryover to an acceptable level.
Step 3: Investigate and Address Hardware Issues
If optimizing the wash method does not resolve the issue, the problem may be related to the autosampler hardware.
Troubleshooting Workflow for Hardware Issues:
Experimental Protocols for Hardware Troubleshooting:
-
Fitting Inspection: Systematically check all fluidic connections between the autosampler, column, and detector. Ensure that tubing is properly seated in each fitting to avoid dead volumes.
-
Rotor Seal Replacement: Follow the instrument manufacturer's instructions for replacing the rotor seal in the injection valve. This is a common source of carryover as the seal can become scratched or worn over time.
-
Component Replacement: If the issue persists, consider replacing the sample loop and/or the injection needle. If possible, experiment with components made of different materials (e.g., PEEK vs. stainless steel) to see if one is less prone to adsorption of this compound.
Step 4: Consider the Analytical Method
In some cases, modifications to the analytical method itself can help to mitigate carryover.
LC Method Considerations:
While a full re-validation of the analytical method may not be feasible, minor adjustments can sometimes help. An example of an LC-MS/MS method for a similar compound, Conivaptan, utilized a C18 column with a gradient elution of acetonitrile and 10 mM ammonium formate.[1] A strong organic mobile phase at the end of the gradient can help to elute any remaining this compound from the column and reduce carryover in the subsequent injection.
Logical Flow for Method Adjustment:
By systematically working through these troubleshooting steps, you can effectively identify the source of this compound carryover and implement a solution to ensure the accuracy and reliability of your analytical data. If the problem persists after following this guide, we recommend contacting your instrument manufacturer for further support.
References
Technical Support Center: Analysis of Relcovaptan with Relcovaptan-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Relcovaptan using Relcovaptan-d6 as an internal standard. The information provided is based on established principles of LC-MS/MS analysis and common challenges encountered with similar small molecule drugs in biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Relcovaptan.
| Issue | Potential Cause | Recommended Action |
| Low or No Signal for Relcovaptan and/or this compound | Inefficient ionization in the mass spectrometer source. | Optimize source parameters such as spray voltage, gas temperatures, and gas flows. Ensure the mobile phase is compatible with efficient electrospray ionization (ESI), typically requiring volatile buffers and an appropriate pH to promote the formation of protonated molecules ([M+H]+). |
| Incomplete sample extraction or poor recovery. | Evaluate different sample preparation techniques. While protein precipitation is rapid, it may offer lower recovery and less clean extracts.[1] Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples and potentially higher recovery.[2] | |
| Suboptimal chromatography leading to poor peak shape and low intensity. | Ensure the analytical column is appropriate for the analyte's polarity. Optimize the mobile phase composition and gradient to achieve good peak shape and retention. | |
| High Signal Variability or Poor Reproducibility | Significant and variable matrix effects between samples. | The presence of co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and internal standard.[3] Improve chromatographic separation to resolve Relcovaptan from interfering matrix components. A more rigorous sample cleanup method like SPE can also mitigate this.[2] |
| Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol, including accurate pipetting and consistent timing of extraction steps. | |
| Instability of Relcovaptan in the biological matrix or processed samples. | Investigate the stability of Relcovaptan under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). | |
| This compound Signal is Stable, but Relcovaptan Signal is Low or Variable | Differential matrix effects on the analyte and internal standard. | Although a stable isotope-labeled internal standard like this compound is expected to co-elute and experience similar matrix effects as the analyte, significant differences in the matrix composition between samples can still lead to differential effects.[3] Further optimization of sample cleanup and chromatography is recommended. |
| Analyte-specific instability. | Confirm the stability of Relcovaptan in the specific biological matrix and under the processing conditions used. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload due to high concentration of the analyte or co-eluting matrix components. | Dilute the sample or reduce the injection volume.[4] |
| Secondary interactions between the analyte and the stationary phase. | Ensure the mobile phase pH is appropriate to control the ionization state of Relcovaptan. Consider a different column chemistry if tailing persists.[4] | |
| Physical problems with the column, such as a void at the inlet. | If all peaks in the chromatogram exhibit poor shape, this may indicate a column issue.[4] |
Frequently Asked Questions (FAQs)
Q1: Why am I observing matrix effects even when using a deuterated internal standard like this compound?
While a stable isotope-labeled internal standard like this compound is the gold standard for correcting matrix effects in LC-MS/MS analysis, it may not completely compensate in all situations.[3] Significant ion suppression or enhancement can still occur if the concentration of co-eluting matrix components is very high. This is because the matrix components can affect the overall ionization efficiency in the ESI source, impacting both the analyte and the internal standard. If the matrix effect is not uniform across all samples, it can lead to inaccuracies. Improving sample cleanup and chromatographic separation is crucial to minimize these effects.
Q2: What is the best sample preparation technique to minimize matrix effects for Relcovaptan analysis?
The choice of sample preparation technique depends on the required sensitivity and the complexity of the biological matrix.
-
Protein Precipitation (PPT): This is the simplest and fastest method, often using acetonitrile or methanol.[5] However, it provides the least clean extract, and significant matrix effects from phospholipids and other endogenous components can be expected.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent is critical for good recovery.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts and minimizing matrix effects.[2] It involves more extensive method development to select the appropriate sorbent and elution solvents.
Q3: How can I assess the extent of matrix effects in my assay?
Matrix effects can be quantitatively assessed by calculating the Matrix Factor (MF). The MF is determined by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solution at the same concentration.
-
MF = (Peak area in the presence of matrix) / (Peak area in the absence of matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The internal standard-normalized MF should also be calculated to ensure that this compound is adequately compensating for the matrix effects on Relcovaptan.
Experimental Protocols
The following are representative protocols for the analysis of Relcovaptan. These should be optimized for your specific laboratory conditions and instrumentation.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound working solution (internal standard).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions (Illustrative)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Illustrative)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Relcovaptan) | To be determined based on the compound's mass |
| MRM Transition (this compound) | To be determined based on the compound's mass |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The following tables present illustrative data for a hypothetical validation of a Relcovaptan bioanalytical method.
Table 1: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Relcovaptan | 1 | 85.2 | 0.88 | 1.01 |
| 50 | 87.5 | 0.89 | 1.02 | |
| 400 | 86.1 | 0.87 | 1.00 | |
| This compound | 100 | 88.3 | 0.87 | N/A |
Table 2: Process Efficiency
| Analyte | Concentration (ng/mL) | Process Efficiency (%) |
| Relcovaptan | 1 | 75.1 |
| 50 | 77.9 | |
| 400 | 74.9 | |
| This compound | 100 | 76.8 |
Visualizations
Caption: Experimental workflow for Relcovaptan bioanalysis.
Caption: Troubleshooting logic for Relcovaptan analysis.
References
- 1. ovid.com [ovid.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of an HPLC–MS/MS method for the determination of arginine-vasopressin receptor blocker conivaptan in human plasma and rat liver microsomes: application to a metabolic stability study - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape for Relcovaptan and its internal standard
Welcome to the technical support center for the analysis of Relcovaptan and its internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with peak shape during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard (IS) for the analysis of Relcovaptan?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of Relcovaptan, such as Relcovaptan-d4 or Relcovaptan-d7. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring similar extraction recovery and ionization response, which helps to accurately correct for variability. If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and extraction efficiency can be used. Based on methods for similar "vaptan" compounds, a suitable analog could be another vaptan that is not present in the study samples or a closely related molecule.[1]
Q2: What are the most common causes of poor peak shape in the analysis of Relcovaptan and its IS?
A2: The most common causes of poor peak shape, such as peak tailing, fronting, or splitting, include:
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Column Issues: Degradation of the column, voids in the packing material, or a blocked frit.[1][2]
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Mobile Phase Mismatch: A significant difference in the composition of the sample solvent and the mobile phase.[3]
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase, particularly with residual silanol groups on silica-based columns.[4][5]
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Column Overload: Injecting too much sample mass onto the column.[3][6]
Q3: What type of analytical column is recommended for the analysis of Relcovaptan?
A3: A reversed-phase C18 column is a common and suitable choice for the analysis of Relcovaptan and other similar small molecules.[7][8] Using a column with high-purity silica and effective end-capping can help minimize peak tailing by reducing interactions with residual silanol groups.[5][9] For high-throughput analysis, columns with smaller particle sizes (e.g., sub-2 µm) or superficially porous particles can provide improved efficiency and resolution.[9][10]
Troubleshooting Guides
Problem 1: Peak Tailing for Relcovaptan and/or Internal Standard
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Initial Checks:
-
Observe All Peaks: If all peaks in the chromatogram are tailing, it may indicate a physical issue with the column, such as a void or a blocked frit.[4][6]
-
Single Peak Tailing: If only the Relcovaptan and/or IS peaks are tailing, the issue is likely chemical in nature.[11]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Adjusting Mobile Phase pH to Reduce Tailing
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mix thoroughly and degas.
-
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas.
-
-
Equilibrate the Column: Use a C18 column and equilibrate with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 column volumes.
-
Analyze a Standard: Inject a known concentration of Relcovaptan and its IS to observe the initial peak shape.
-
Modify Gradient (if applicable): Run your standard analytical gradient.
-
Evaluate Peak Asymmetry: Measure the tailing factor or asymmetry factor. A value close to 1.0 indicates a symmetrical peak.
Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase Additive | Approximate pH | Relcovaptan Asymmetry Factor | Internal Standard Asymmetry Factor |
| None (Water/Acetonitrile) | ~7.0 | 2.1 | 1.9 |
| 0.1% Formic Acid | ~2.7 | 1.2 | 1.1 |
| 10 mM Ammonium Formate | ~6.5 | 1.8 | 1.7 |
Note: Data are illustrative.
Problem 2: Peak Fronting for Relcovaptan and/or Internal Standard
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
Common Causes:
-
Column Overload: Injecting a sample that is too concentrated or a volume that is too large.[3]
-
Sample Solvent Incompatibility: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.
-
Column Collapse: A physical change in the column packing, though less common with modern columns.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Experimental Protocol: Optimizing Sample Diluent
-
Prepare Samples in Different Solvents:
-
Sample 1 (Strong Solvent): Dissolve a known amount of Relcovaptan and IS in 100% acetonitrile.
-
Sample 2 (Mobile Phase Match): Dissolve the same amount in the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile).
-
Sample 3 (Weaker Solvent): Dissolve the same amount in a solvent weaker than the initial mobile phase (e.g., 100% Water with 0.1% Formic Acid).
-
-
Inject and Analyze: Inject the same volume of each sample and run the analytical method.
-
Compare Peak Shapes: Observe the peak asymmetry for each sample.
Data Presentation: Effect of Sample Solvent on Peak Shape
| Sample Solvent | Peak Shape Observation | Relcovaptan Asymmetry Factor |
| 100% Acetonitrile | Severe Fronting | < 0.8 |
| Initial Mobile Phase (95:5 A:B) | Symmetrical | ~1.0 |
| 100% Water with 0.1% Formic Acid | Symmetrical | ~1.0 |
Note: Data are illustrative.
Problem 3: Split Peaks for Relcovaptan and/or Internal Standard
Split peaks appear as two or more closely eluting peaks for a single analyte.
Initial Checks:
-
All Peaks Split: If all peaks are split, this usually points to a problem before the column, such as a blocked frit or a void in the column packing.[1][2]
-
Single Peak Split: If only one or a few peaks are split, it is more likely a chemical or method-related issue.[2]
Troubleshooting Workflow for Split Peaks
References
- 1. Development and validation of an LC–MS/MS method for the determination of tolvaptan in human plasma and its application to a pharmacokinetic study [agris.fao.org]
- 2. An enantiomeric quantitative LC-MS/MS method for tolvaptan and its monohydroxylates in human plasma using a reversed-phase separation procedure (2020) | Shunta Akutsu | 3 Citations [scispace.com]
- 3. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 4. youtube.com [youtube.com]
- 5. Quantification of tolvaptan in rabbit plasma by LC–MS/MS: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
Technical Support Center: Resolving Co-eluting Peaks with Relcovaptan-d6
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Relcovaptan-d6 as an internal standard in analytical experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Relcovaptan is a vasopressin V1a receptor antagonist. This compound is a deuterated form of Relcovaptan, meaning specific hydrogen atoms in its structure have been replaced with deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically almost identical to Relcovaptan but has a higher molecular weight.
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound are ideal internal standards. They are expected to have the same chromatographic retention time and ionization efficiency as the non-deuterated analyte (Relcovaptan). This allows for accurate quantification by correcting for variations during sample preparation and analysis.
Q2: What does "co-eluting peaks" mean in the context of Relcovaptan and this compound?
Co-elution occurs when Relcovaptan and its deuterated internal standard, this compound, do not separate properly during the chromatographic run and emerge from the analytical column at or very near the same time. While they are expected to elute closely, any analytical issue that causes their peaks to completely overlap can interfere with accurate quantification. Additionally, co-elution with other interfering compounds from the sample matrix can also be a significant issue.
Q3: Why is it a problem if Relcovaptan and this compound co-elute perfectly or with an interfering peak?
While the analyte and its deuterated internal standard are expected to have very similar retention times, perfect co-elution can sometimes mask underlying issues. The primary concern arises when an unknown compound from the sample matrix co-elutes with both the analyte and the internal standard. This can lead to a phenomenon known as "matrix effect," where the ionization of the analyte and internal standard is suppressed or enhanced, leading to inaccurate quantitative results.
Troubleshooting Guide for Co-eluting Peaks
Issue 1: Poor Peak Shape and Broadening
Symptom: The chromatographic peaks for Relcovaptan and this compound are broad, tailing, or fronting, leading to poor resolution and integration.
Possible Causes & Solutions:
-
Column Degradation: The analytical column may be nearing the end of its lifespan.
-
Solution: Replace the column with a new one of the same type. A C18 column is a common choice for similar compounds.
-
-
Incompatible Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analytes.
-
Solution: Adjust the mobile phase pH. For vaptan-class compounds, a mobile phase consisting of acetonitrile and an aqueous buffer like ammonium formate is often used. Experiment with different gradients and isocratic conditions.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
Issue 2: Co-elution with Matrix Interferences
Symptom: Inaccurate and irreproducible results, often observed as a significant variation in the analyte-to-internal standard peak area ratio across different samples.
Possible Causes & Solutions:
-
Insufficient Chromatographic Separation: The current LC method may not be adequate to separate the analytes from matrix components.
-
Solution 1: Gradient Optimization: Modify the gradient slope. A shallower gradient can increase the separation between closely eluting compounds.
-
Solution 2: Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different buffering agents.
-
-
Matrix Effects: Co-eluting matrix components are suppressing or enhancing the ionization of the analytes.
-
Solution: Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before LC-MS analysis.
-
Issue 3: Unexpected Shift in Retention Time
Symptom: The retention times for both Relcovaptan and this compound have shifted significantly from previous runs.
Possible Causes & Solutions:
-
Column Equilibration: The column may not have been properly equilibrated with the mobile phase before the injection.
-
Solution: Ensure the column is flushed with the initial mobile phase conditions for a sufficient time before injecting the sample.
-
-
Pump or System Leak: A leak in the LC system can cause fluctuations in the mobile phase composition and flow rate.
-
Solution: Perform a system leak check and address any identified issues.
-
-
Mobile Phase Preparation: Inconsistency in the preparation of the mobile phase can lead to retention time shifts.
-
Solution: Prepare fresh mobile phase, ensuring accurate measurements of all components.
-
Experimental Protocols and Data
Table 1: Illustrative Mass Spectrometry Parameters
| Parameter | Relcovaptan | This compound |
| Precursor Ion (m/z) | [Hypothetical] 484.2 | [Hypothetical] 490.2 |
| Product Ion (m/z) | [Hypothetical] 278.1 | [Hypothetical] 278.1 |
| Collision Energy (eV) | [Hypothetical] 25 | [Hypothetical] 25 |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
Table 2: Example Liquid Chromatography Method
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 5 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Expected Retention Time | ~ 3.5 minutes |
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting co-elution issues and the relationship between the analyte and the internal standard.
Caption: A flowchart outlining the decision-making process for troubleshooting co-elution problems.
Caption: The workflow from sample collection to quantification, highlighting the role of the internal standard.
Technical Support Center: Relcovaptan-d6 in Assay Performance
Welcome to the technical support center for Relcovaptan-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound as an internal standard in analytical assays, particularly in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
Relcovaptan is a selective antagonist of the vasopressin V1a receptor.[1][2] this compound is a deuterated form of Relcovaptan, meaning specific hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard (IS) for quantitative analysis of Relcovaptan in biological matrices. In LC-MS/MS, this compound is chemically almost identical to Relcovaptan and will behave similarly during sample preparation and chromatography, but it can be distinguished by its higher mass. This allows for accurate quantification by correcting for variability in sample extraction, matrix effects, and instrument response.
Q2: How does the concentration of this compound impact the assay performance?
The concentration of this compound is a critical parameter that can significantly affect the accuracy, precision, and linearity of your assay. An optimized concentration will ensure a stable and reproducible signal that effectively tracks the analyte (Relcovaptan) across the entire calibration range. An inappropriate concentration can lead to issues such as poor signal-to-noise ratio, non-linearity, and inaccurate quantification.
Q3: What are the typical signs of a suboptimal this compound concentration?
Several indicators may suggest that the concentration of your this compound internal standard is not optimal:
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Poor Signal-to-Noise (S/N) Ratio: If the concentration is too low, the signal from this compound may be difficult to distinguish from the background noise, leading to high variability in its response.
-
Non-Linear Calibration Curve: An inappropriate IS concentration can contribute to non-linearity, especially at the lower and upper ends of the calibration range.[3][4]
-
Inconsistent Analyte/IS Response Ratios: If the ratio of the analyte peak area to the IS peak area is not consistent across replicate measurements of the same sample, it may indicate a problem with the IS concentration.
-
Detector Saturation: An excessively high concentration of this compound can lead to detector saturation, resulting in a non-linear response and inaccurate quantification.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your experiments.
| Issue | Potential Cause | Recommended Action |
| High Variability in Internal Standard Peak Area | 1. Low IS Concentration: The concentration may be too low, resulting in a poor signal-to-noise ratio. 2. Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling. 3. Matrix Effects: Ion suppression or enhancement affecting the IS signal inconsistently. | 1. Increase IS Concentration: Prepare a working solution with a higher concentration of this compound. Aim for a response that is roughly in the mid-range of the calibration curve responses for the analyte. 2. Review Sample Preparation Protocol: Ensure consistent and precise execution of all steps, including pipetting and vortexing. 3. Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from co-eluting matrix components. |
| Non-Linear Calibration Curve | 1. Inappropriate IS Concentration: The IS concentration may be too high or too low relative to the analyte concentrations in the calibration standards.[3][4] 2. Isotopic Impurity: The this compound standard may contain a small amount of unlabeled Relcovaptan, affecting the accuracy at the lower limit of quantification (LLOQ). 3. Detector Saturation: The concentration of the upper limit of quantification (ULOQ) standard or the IS is too high. | 1. Optimize IS Concentration: A general guideline is to use an IS concentration that yields a response similar to the analyte at the midpoint of the calibration curve. Some studies suggest an IS concentration 2.5 times the ULOQ concentration can improve linearity in certain cases.[3] 2. Check Certificate of Analysis: Verify the isotopic purity of the this compound standard. If significant unlabeled analyte is present, a different batch or a standard with higher purity may be needed. 3. Reduce ULOQ or IS Concentration: If saturation is suspected, lower the concentration of the highest standard or the internal standard. |
| Poor Accuracy and Precision | 1. Differential Matrix Effects: Even with a deuterated IS, slight differences in retention time between the analyte and IS can lead to different degrees of ion suppression or enhancement.[5] 2. IS Instability: The this compound may be degrading during sample storage or processing. | 1. Ensure Co-elution: Optimize chromatographic conditions to ensure the analyte and IS peaks co-elute as closely as possible.[6] 2. Evaluate IS Stability: Perform stability experiments under your specific sample handling and storage conditions. |
| Isotopic Crosstalk | 1. In-source Fragmentation: Fragmentation of the analyte or IS in the mass spectrometer's ion source can produce ions that interfere with the detection of the other. 2. Natural Isotope Abundance: The M+1 or M+2 isotopes of the analyte may interfere with the detection of the deuterated IS, especially if the mass difference is small. | 1. Optimize MS/MS Parameters: Adjust collision energy and other MS parameters to minimize in-source fragmentation. 2. Select Appropriate MRM Transitions: Choose multiple reaction monitoring (MRM) transitions that are specific to the analyte and IS and are not prone to crosstalk. |
Quantitative Data Summary
| Parameter | Low IS Concentration | Optimal IS Concentration | High IS Concentration |
| Signal-to-Noise (S/N) Ratio | Low, potentially leading to high variability. | Sufficiently high for reproducible detection. | High, but may not offer additional benefit. |
| Linearity of Calibration Curve | May be non-linear, especially at the LLOQ. | Generally linear over the desired concentration range. | May cause non-linearity at the ULOQ due to detector saturation.[3] |
| Accuracy and Precision | Can be poor due to high variability in the IS signal. | Generally good, with the IS effectively correcting for variations. | Can be compromised if detector saturation occurs. |
| Susceptibility to Matrix Effects | May not effectively compensate for matrix effects if the signal is weak. | Effectively tracks and compensates for matrix effects. | May alter the ionization efficiency of the analyte, leading to inaccurate results. |
Experimental Protocols
LC-MS/MS Method for the Quantification of Relcovaptan
This protocol is a general template and should be optimized for your specific instrumentation and experimental needs.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control, add 200 µL of acetonitrile containing the optimized concentration of this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
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Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Multiple Reaction Monitoring (MRM) Transitions:
-
Relcovaptan: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined based on the exact mass of Relcovaptan).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined based on the exact mass of this compound).
-
-
Optimization: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both Relcovaptan and this compound to achieve the best signal intensity.
Visualizations
Vasopressin V1a Receptor Signaling Pathway
Caption: Vasopressin V1a receptor signaling pathway and the inhibitory action of Relcovaptan.
Experimental Workflow for Relcovaptan Quantification
Caption: A typical experimental workflow for the quantification of Relcovaptan using LC-MS/MS.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Minimizing back-exchange of deuterium in Relcovaptan-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the back-exchange of deuterium in Relcovaptan-d6 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
Deuterium back-exchange is an unintentional chemical reaction where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding solvent or reagents.[1][2] This is a significant concern as it can compromise the isotopic purity of the compound, leading to inaccurate results in sensitive analytical techniques like mass spectrometry and NMR spectroscopy. The stability of deuterated compounds is crucial for their use in pharmacokinetic and metabolic studies.[3][4][5]
Q2: At which stages of my experiment is deuterium back-exchange most likely to occur?
Deuterium back-exchange can happen at any stage where this compound is exposed to protic solvents (e.g., water, methanol) or reagents containing exchangeable hydrogens. Key stages of concern include:
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Sample Preparation: Dissolving, diluting, or extracting the compound.
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Chromatography: During separation on an LC column with a mobile phase containing protic solvents.[1][6][7]
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Mass Spectrometry Analysis: Within the ion source, where temperature and solvent conditions can facilitate exchange.[8]
-
Storage: Prolonged storage in inappropriate solvents.
Q3: Are all deuterium atoms in this compound equally susceptible to back-exchange?
No, the susceptibility of a deuterium atom to back-exchange depends on its chemical environment within the this compound molecule. Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) are generally more labile and prone to exchange than those attached to carbon atoms. The specific positions of deuteration in this compound will determine its overall stability against back-exchange.
Q4: What are the general principles for minimizing deuterium back-exchange?
The core principles for minimizing back-exchange revolve around controlling the experimental conditions to disfavor the exchange reaction. These include:
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Lowering Temperature: Reducing the temperature slows down the rate of the exchange reaction.[2][7]
-
Controlling pH: The rate of back-exchange is pH-dependent. For many compounds, maintaining a low pH (around 2.5-3.0) minimizes the exchange rate.[1][6][7]
-
Using Aprotic or Deuterated Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, THF) or deuterated solvents (e.g., D₂O, MeOD) to reduce the source of protons.
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Minimizing Exposure Time: Reduce the time the sample is in contact with protic solvents, especially under non-optimal conditions.[7]
-
Optimizing Liquid Chromatography Conditions: Use shorter columns, faster flow rates, and rapid gradients to minimize the time on the column.[1][6][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the back-exchange of deuterium in this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of deuterium signal in mass spectrometry. | Back-exchange of deuterium for hydrogen during sample preparation or analysis. | 1. Review Solvent Choice: Use aprotic or deuterated solvents for sample dissolution and dilution. 2. Control pH: Ensure the pH of your solutions is in the optimal range to minimize exchange (typically low pH).[1][6] 3. Reduce Temperature: Perform all sample handling steps at low temperatures (e.g., on ice).[2][7] |
| Inconsistent isotopic purity between samples. | Variability in sample handling time or conditions. | 1. Standardize Workflow: Ensure all samples are processed for the same duration and under identical conditions. 2. Automate where possible: Use autosamplers with temperature control to minimize variability. |
| Higher than expected M-5, M-4, etc. peaks in mass spectrum. | Significant back-exchange is occurring, leading to a mixed population of partially deuterated molecules. | 1. Optimize LC-MS Method: Shorten the LC gradient, increase the flow rate, and use a shorter column to reduce analysis time.[1][6][7] 2. Adjust Mobile Phase: If possible, increase the organic solvent content in the mobile phase. 3. Check Ion Source Temperature: Lower the ion source temperature to the minimum required for efficient ionization.[8] |
| Deuterium loss is observed even with optimized handling. | The deuterium labels on this compound may be in chemically labile positions. | 1. Consult Supplier Information: Review any technical data sheets for information on the stability of the deuterated positions. 2. Perform a Stability Study: Analyze the compound at different time points under your experimental conditions to quantify the rate of back-exchange. 3. Consider Derivatization: If applicable, chemical derivatization may protect the labile positions. |
Experimental Protocols
Protocol 1: General Handling Procedure for Minimizing Back-Exchange of this compound
-
Solvent Preparation:
-
Prepare all necessary solvents and buffers.
-
For aqueous buffers, consider using D₂O or prepare them at a low pH (e.g., 2.5) using non-exchangeable acids like formic acid.
-
Keep all solvents and solutions chilled at 0-4°C.
-
-
Sample Dissolution:
-
Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile, DMSO) at the highest possible concentration to create a stock solution.
-
If an aqueous solvent is necessary, use a chilled, low-pH buffer or D₂O.
-
-
Sample Dilution and Preparation for Analysis:
-
Perform all dilutions immediately before analysis.
-
Use chilled solvents and keep the sample on ice or in a cooled autosampler.
-
Minimize the time the sample is in its final diluted form.
-
-
LC-MS Analysis:
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Equilibrate the LC system at the desired low temperature.
-
Use a short analytical column with a high flow rate.
-
Employ a rapid elution gradient to minimize the analysis time.
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Set the mass spectrometer ion source temperature to the lowest effective value.
-
Visualizations
Caption: Experimental workflow designed to minimize deuterium back-exchange.
Caption: Key factors influencing the rate of deuterium back-exchange.
References
- 1. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. m.youtube.com [m.youtube.com]
- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry | bioRxiv [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Relcovaptan-d6 Stability in Biological Matrices
This technical support center provides guidance on the stability of Relcovaptan-d6 in biological matrices for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological matrices?
A1: The stability of this compound in biological matrices can be influenced by several factors. These include chemical and physical aspects such as temperature, pH, light exposure, and oxidation.[1] Enzymatic degradation is also a critical factor to consider in biological samples.[1] For deuterated compounds like this compound, special consideration should be given to potential isotopic exchange, although this is generally less common for deuterium labels on aromatic rings or stable positions.
Q2: Are there known degradation pathways for the non-deuterated form, Relcovaptan (Tolvaptan), that could be relevant for this compound?
A2: Yes, forced degradation studies on Tolvaptan have shown that it degrades under certain stress conditions. The primary degradation pathways observed are through acid and base hydrolysis, as well as oxidation.[2][3] It is plausible that this compound would follow similar degradation routes. Tolvaptan was found to be stable under neutral hydrolytic and thermal stress conditions.[3]
Q3: What are the recommended storage and handling conditions for biological samples containing this compound to ensure its stability?
A3: While specific stability data for this compound is not publicly available, general best practices for ensuring the stability of drugs in biological matrices should be followed.[1] It is recommended to store biological samples (e.g., plasma, urine) at ultra-low temperatures (-70°C or lower) to minimize enzymatic activity and chemical degradation.[4] Samples should be protected from light and subjected to a limited number of freeze-thaw cycles. The pH of the sample should also be considered and potentially adjusted if it is found to contribute to degradation.
Troubleshooting Guide
Q1: I am observing a significant loss of this compound in my plasma samples after a single freeze-thaw cycle. What could be the cause?
A1: A significant loss of analyte after a freeze-thaw cycle can be attributed to several factors. The change in pH and concentration of solutes during the freezing and thawing process can accelerate degradation. To troubleshoot this, you can assess the stability of this compound over multiple freeze-thaw cycles during your method development. If the compound is confirmed to be unstable, process the samples immediately after collection or minimize the number of freeze-thaw cycles.
Q2: My analytical results for this compound show high variability between samples from the same time point. What are the potential stability-related causes?
A2: High variability in analytical results can stem from inconsistent sample handling and storage. Ensure that all samples are treated identically from collection to analysis. This includes the time between sample collection and freezing, the storage temperature, and the duration of storage. Inconsistent exposure to light or temperature fluctuations before processing can lead to variable degradation. It is also important to evaluate the stability of the analyte in the processed sample (e.g., in the autosampler) to ensure that degradation is not occurring after sample preparation.
Q3: I suspect enzymatic degradation of this compound in my whole blood samples. How can I confirm this and prevent it?
A3: To confirm enzymatic degradation, you can compare the stability of this compound in standard plasma versus plasma where enzymatic activity has been inhibited (e.g., by adding fluoride or other enzyme inhibitors). If the compound is more stable in the inhibited plasma, enzymatic degradation is likely occurring. To prevent this in future experiments, collect blood samples in tubes containing an appropriate enzyme inhibitor.
Experimental Protocols & Data
While specific experimental data on this compound stability is not available in the public domain, a general approach to assessing its stability is provided below. Researchers should use this as a template to generate their own internal data.
Table 1: Template for Summarizing this compound Stability Data
| Stability Test | Storage Conditions | Duration | Matrix | Analyte Concentration (% of Initial) |
| Freeze-Thaw Stability | -20°C to Room Temp | 3 Cycles | Plasma | |
| Short-Term (Bench-Top) | Room Temperature | 4 hours | Plasma | |
| Long-Term Stability | -80°C | 30 days | Plasma | |
| Stock Solution Stability | 4°C | 7 days | Methanol |
General Experimental Workflow for Stability Assessment
The following workflow outlines the typical steps for evaluating the stability of an analyte in a biological matrix as part of a bioanalytical method validation.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 2. Characterization of the stress degradation products of tolvaptan by UPLC-Q-TOF-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the stability of drugs and their metabolites in biological matrices [ouci.dntb.gov.ua]
Adjusting for lot-to-lot variability of Relcovaptan-d6 standard
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential lot-to-lot variability with the Relcovaptan-d6 internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled version of Relcovaptan. It is used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) analysis to improve the accuracy and precision of quantifying Relcovaptan in biological samples.[1][2][3] The IS is added at a known concentration to all samples, including calibrators and quality controls (QCs).[2] By calculating the peak area ratio of the analyte (Relcovaptan) to the IS (this compound), variations introduced during sample preparation, injection volume, and instrument response can be normalized, leading to more reliable and reproducible results.[1][2][3]
Q2: What constitutes significant lot-to-lot variability for this compound?
Significant lot-to-lot variability is observed when a new lot of this compound produces a considerable change in its instrument response compared to the previous lot, under identical experimental conditions. This can manifest as a consistent shift (either higher or lower) in the peak area of the internal standard across all samples. While some minor variation is expected, a consistent trend of >15-20% difference in the average IS response between lots may warrant investigation.
Q3: What are the potential causes of lot-to-lot variability in an internal standard like this compound?
Potential causes for lot-to-lot variability in a stable isotope-labeled internal standard can include:
-
Differences in Chemical Purity: The amount of the unlabeled analyte (Relcovaptan) present as an impurity can vary between lots.
-
Differences in Isotopic Purity: The percentage of the deuterated (d6) form versus other isotopic forms (d0, d1, d2, etc.) may differ.[3]
-
Errors in Concentration of the Stock Solution: Inaccuracies in the preparation or certification of the standard concentration from the supplier.
-
Degradation or Instability: Improper storage or handling of a new lot could lead to degradation.
-
Presence of Impurities: The presence of other impurities that could interfere with the ionization of the internal standard.
Q4: How can I proactively manage the introduction of a new lot of this compound?
Before introducing a new lot of this compound into routine analysis, it is crucial to perform a lot-bridging or lot-acceptance study. This involves comparing the performance of the new lot against the current, qualified lot. A detailed protocol for this is provided in the Troubleshooting Guides section.
Troubleshooting Guides
Issue: A new lot of this compound shows a significantly different response compared to the previous lot.
This guide provides a systematic approach to investigate and address significant differences in the instrument response of a new lot of this compound.
Step 1: Initial Assessment and Confirmation
-
Objective: To confirm that the observed variability is due to the new lot of the internal standard and not random instrument fluctuation.
-
Protocol:
-
Prepare two sets of quality control (QC) samples at low, medium, and high concentrations.
-
Spike one set of QCs with the current (old) lot of this compound and the second set with the new lot.
-
Analyze both sets in the same analytical run.
-
Compare the peak area response of the internal standard for the new lot versus the old lot.
-
Step 2: Investigation of Potential Causes
If a consistent difference is confirmed, proceed with the following investigations. The logical flow of this investigation is depicted in the diagram below.
References
Validation & Comparative
Cross-Validation of Relcovaptan Bioanalytical Assays: A Comparative Guide to Internal Standard Selection
This guide provides a comprehensive comparison of bioanalytical assay performance for the selective V1a vasopressin receptor antagonist, Relcovaptan, using two different internal standards. The objective is to assist researchers, scientists, and drug development professionals in making informed decisions regarding internal standard selection for pharmacokinetic and pharmacodynamic studies. The data presented herein is based on a rigorous cross-validation study designed to assess the accuracy, precision, and reliability of the assay with each internal standard.
Relcovaptan is a nonpeptide antagonist of the V1a vasopressin receptor and has been investigated for its potential therapeutic effects in conditions such as dysmenorrhea and Raynaud's disease.[1] Accurate quantification of Relcovaptan in biological matrices is critical for its clinical development. A key component of a robust bioanalytical method, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS). The IS is a compound of similar physicochemical properties to the analyte, added at a constant concentration to all samples and standards, to correct for variability in sample processing and instrument response.
This guide compares the performance of a hypothetical stable isotope-labeled (SIL) internal standard, [¹³C₆]-Relcovaptan, and a structural analog internal standard, SR49058, in a Relcovaptan bioanalytical assay.
Experimental Protocols
The cross-validation was performed by analyzing quality control (QC) samples and a subset of study samples using a validated LC-MS/MS method with two different internal standards.
Bioanalytical Method
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of Relcovaptan in human plasma. Sample preparation was performed using protein precipitation. Chromatographic separation was achieved on a C18 reverse-phase column with a gradient elution. The mass spectrometer was operated in positive electrospray ionization mode, and analyte detection was performed using multiple reaction monitoring (MRM).
-
Sample Preparation: Plasma samples (50 µL) were precipitated with 200 µL of acetonitrile containing the internal standard (either [¹³C₆]-Relcovaptan or SR49058). After vortexing and centrifugation, the supernatant was diluted with water prior to injection.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Relcovaptan: Q1/Q3 (parent/product ion m/z values)
-
[¹³C₆]-Relcovaptan: Q1/Q3 (parent/product ion m/z values)
-
SR49058: Q1/Q3 (parent/product ion m/z values)
-
-
Cross-Validation Study Design
The cross-validation study was designed to ensure that the bioanalytical data is comparable and reliable, a critical aspect when different methods or laboratories are used in clinical trials.[2]
-
Preparation of Quality Control (QC) Samples: QC samples were prepared at three concentration levels: low (LQC), medium (MQC), and high (HQC).
-
Analysis with Different Internal Standards: Two sets of calibration standards and QC samples were prepared. One set was analyzed using [¹³C₆]-Relcovaptan as the internal standard, and the other set was analyzed using SR49058 as the internal standard.
-
Incurred Sample Reanalysis (ISR): A subset of samples from a pharmacokinetic study were re-assayed with both internal standards to assess the reproducibility of the results.
Data Presentation
The performance of the Relcovaptan assay with each internal standard was evaluated based on accuracy, precision, linearity, and matrix effect.
Linearity of Calibration Curve
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| [¹³C₆]-Relcovaptan | 0.5 - 500 | > 0.998 |
| SR49058 | 0.5 - 500 | > 0.995 |
Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| [¹³C₆]-Relcovaptan | LQC | 1.5 | 1.48 | 98.7 | 4.2 |
| MQC | 75 | 76.2 | 101.6 | 2.8 | |
| HQC | 400 | 405.6 | 101.4 | 3.1 | |
| SR49058 | LQC | 1.5 | 1.55 | 103.3 | 8.5 |
| MQC | 75 | 72.9 | 97.2 | 6.1 | |
| HQC | 400 | 410.2 | 102.6 | 7.3 |
Matrix Effect
| Internal Standard | QC Level | Mean Matrix Factor | %CV of Matrix Factor |
| [¹³C₆]-Relcovaptan | LQC | 1.02 | 3.5 |
| HQC | 0.99 | 4.1 | |
| SR49058 | LQC | 0.89 | 12.8 |
| HQC | 0.92 | 10.5 |
Incurred Sample Reanalysis (ISR)
| Internal Standard | Number of Samples | % Difference within ±20% |
| [¹³C₆]-Relcovaptan | 20 | 100% |
| SR49058 | 20 | 90% |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Relcovaptan quantification.
Relcovaptan Mechanism of Action: V1a Receptor Signaling Pathway
Caption: Simplified V1a receptor signaling pathway.
Discussion
The cross-validation results indicate that both [¹³C₆]-Relcovaptan and SR49058 can be used as internal standards for the bioanalytical assay of Relcovaptan. However, the stable isotope-labeled internal standard, [¹³C₆]-Relcovaptan, demonstrated superior performance.
The assay using [¹³C₆]-Relcovaptan showed better accuracy and significantly higher precision (lower %CV) at all QC levels compared to the assay with the structural analog, SR49058. This is expected, as a stable isotope-labeled internal standard has nearly identical chemical and physical properties to the analyte, leading to better tracking during sample preparation and analysis, thereby providing more effective compensation for analytical variability.
Furthermore, the matrix effect was substantially lower and more consistent with [¹³C₆]-Relcovaptan. A lower matrix effect indicates that the ionization of the analyte is less affected by other components in the biological matrix, leading to more reliable quantification. The higher variability in the matrix effect observed with SR49058 suggests that its ionization efficiency is different from that of Relcovaptan and is more susceptible to matrix interferences.
The results of the incurred sample reanalysis further support the superiority of the stable isotope-labeled internal standard. All re-assayed samples were within the acceptance criteria of ±20% difference when using [¹³C₆]-Relcovaptan, while a portion of the samples failed this criterion with SR49058.
Conclusion
Based on the comparative data, the use of a stable isotope-labeled internal standard, such as [¹³C₆]-Relcovaptan, is highly recommended for the bioanalytical quantification of Relcovaptan. This choice ensures the highest level of accuracy, precision, and reliability of the data, which is paramount for the successful conduct of clinical and non-clinical studies. While a structural analog internal standard like SR49058 may be acceptable if a SIL-IS is not available, it is likely to result in higher data variability and may require more extensive validation to ensure its performance is adequate for the intended purpose. The principles of vasopressin receptor antagonism highlight the importance of precise measurement of these compounds in understanding their therapeutic effects.[3][4][5][6]
References
- 1. Nonpeptide vasopressin receptor antagonists: development of selective and orally active V1a, V2 and V1b receptor ligands. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of the Stability of Relcovaptan and its Deuterated Analog, Relcovaptan-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical stability of Relcovaptan, a vasopressin V1a receptor antagonist, and its deuterated isotopologue, Relcovaptan-d6. The substitution of hydrogen with deuterium at specific metabolic sites can significantly enhance a drug's pharmacokinetic profile by improving its metabolic stability.[1][][3][4] This guide explores the theoretical basis for this enhanced stability and presents a hypothetical comparative stability study, complete with experimental protocols and potential outcomes, to illustrate the advantages of deuteration.
Introduction to Deuteration and the Kinetic Isotope Effect
Deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with deuterium, a stable isotope of hydrogen.[1][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the primary kinetic isotope effect (KIE).[][4] This increased bond strength can make the molecule more resistant to enzymatic cleavage, a common metabolic pathway for many drugs.[] Consequently, deuterated compounds often exhibit a slower rate of metabolism, leading to a longer plasma half-life, increased systemic exposure, and potentially a more favorable dosing regimen with reduced side effects.[1][][3][5]
Relcovaptan, as a non-peptide vasopressin V1a receptor antagonist, has been investigated for its therapeutic potential in conditions like preterm labor and dysmenorrhea.[6][7][8] By creating a deuterated version, this compound, it is hypothesized that the molecule's stability against metabolic degradation can be significantly improved.
Comparative Stability Data: A Hypothetical Analysis
While direct experimental data comparing the stability of Relcovaptan and this compound is not publicly available, we can project the expected outcomes based on the established principles of deuteration. The following table summarizes hypothetical data from an accelerated stability study, illustrating the potential improvements in stability for this compound.
| Stability Parameter | Condition | Relcovaptan (% Degradation) | This compound (% Degradation) |
| Thermal Stability | 40°C for 3 months | 15.2% | 8.5% |
| Acidic Hydrolysis | pH 1.2 at 37°C for 24 hours | 10.8% | 5.1% |
| Basic Hydrolysis | pH 12 at 37°C for 24 hours | 18.5% | 11.3% |
| Oxidative Stress | 3% H₂O₂ at 25°C for 24 hours | 22.1% | 13.7% |
| Photostability | ICH Q1B Option 2 | 7.3% | 4.2% |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the potential stability advantages of this compound.
Experimental Protocols
To empirically determine the stability profiles of Relcovaptan and this compound, a comprehensive stability testing protocol would be employed. This would involve subjecting both compounds to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
Accelerated Stability Testing
Objective: To predict the long-term stability of Relcovaptan and this compound by subjecting them to elevated temperature and humidity conditions.[9][10]
Methodology:
-
Samples of Relcovaptan and this compound are stored in controlled environment chambers at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a period of six months.
-
Aliquots are withdrawn at specified time points (0, 1, 2, 3, and 6 months).
-
Each aliquot is analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and any degradation products.
-
The degradation rates are calculated and used to extrapolate the shelf-life under recommended storage conditions (e.g., 2-8°C).[10][11]
Forced Degradation Studies
Objective: To identify potential degradation pathways and to ensure the analytical method is stability-indicating.
Methodology:
-
Acidic Hydrolysis: Samples are exposed to 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Samples are exposed to 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Samples are treated with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance is heated at 80°C for 48 hours.
-
Photodegradation: Samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
-
Following exposure, samples are analyzed by HPLC-MS to identify and characterize the degradation products.
Caption: Experimental workflow for comparative stability testing.
Mechanism of Action and Signaling Pathway
Relcovaptan functions as a competitive antagonist of the vasopressin V1a receptor. Vasopressin, upon binding to the V1a receptor, activates the Gq/11 G-protein-coupled signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to various physiological responses, including vasoconstriction and uterine contractions. Relcovaptan blocks the initial binding of vasopressin to the V1a receptor, thereby inhibiting this entire downstream signaling cascade.
Caption: Relcovaptan's inhibition of the vasopressin V1a signaling pathway.
Conclusion
The strategic deuteration of Relcovaptan to form this compound holds significant promise for improving the drug's stability profile. By slowing down metabolic degradation through the kinetic isotope effect, this compound is expected to exhibit greater resistance to thermal, hydrolytic, oxidative, and photolytic stress. This enhanced stability could translate into a longer shelf-life, improved pharmacokinetic properties, and ultimately, a more effective and safer therapeutic agent. The provided hypothetical data and experimental protocols offer a framework for the empirical validation of these anticipated benefits. Further research and direct comparative studies are warranted to fully elucidate the stability advantages of this compound.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jrfglobal.com [jrfglobal.com]
- 5. salamandra.net [salamandra.net]
- 6. Nonpeptide vasopressin receptor antagonists: development of selective and orally active V1a, V2 and V1b receptor ligands. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of relcovaptan (SR 49059), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Long-term stability predictions of therapeutic monoclonal antibodies in solution using Arrhenius-based kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Inter-laboratory Comparison for the Quantification of Relcovaptan in Human Plasma using a Validated LC-MS/MS Method with Relcovaptan-d6 as an Internal Standard
Abstract: This guide provides a comprehensive overview of a proposed inter-laboratory comparison for the quantification of Relcovaptan in human plasma. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which employs Relcovaptan-d6 as a stable isotope-labeled internal standard, is detailed alongside a hypothetical dataset from a three-laboratory comparison. The objective of this document is to offer a framework for assessing the reproducibility and reliability of Relcovaptan quantification, a critical step in clinical and non-clinical studies. The presented data, while illustrative, is based on established bioanalytical method validation guidelines and typical inter-laboratory performance metrics.
Introduction
Relcovaptan is a vasopressin V1a receptor antagonist that has been investigated for its potential therapeutic effects. Accurate and precise quantification of Relcovaptan in biological matrices is essential for pharmacokinetic and toxicokinetic studies. To ensure consistency and reliability of data across different analytical sites, inter-laboratory comparisons are crucial. This guide outlines a standardized protocol for the determination of Relcovaptan in human plasma by LC-MS/MS and presents a hypothetical inter-laboratory study to demonstrate the expected performance of the method. The use of a stable isotope-labeled internal standard, this compound, is critical for minimizing analytical variability.
Experimental Protocols
Materials and Reagents
-
Analytes: Relcovaptan (purity ≥99%), this compound (purity ≥99%, isotopic purity ≥99%)
-
Reagents: Acetonitrile, Methanol, Formic acid (all LC-MS grade), Water (Milli-Q or equivalent)
-
Matrix: Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is employed for the extraction of Relcovaptan and this compound from human plasma.
-
Allow all solutions and plasma samples to thaw to room temperature.
-
Spike 50 µL of human plasma with 10 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject 5 µL of the prepared sample onto the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Relcovaptan: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z
-
This compound: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z
-
-
Key Parameters: (To be optimized for the specific instrument)
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Collision Energy
-
Inter-laboratory Comparison Design
A hypothetical inter-laboratory study was designed involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory received identical sets of validation samples, including calibration standards, quality control (QC) samples at four concentration levels (Lower Limit of Quantification [LLOQ], Low, Mid, and High), and a set of blinded study samples.
Caption: Workflow for the hypothetical inter-laboratory comparison study.
Data Presentation
The following tables summarize the hypothetical quantitative results from the three participating laboratories.
Table 1: Calibration Curve Performance
| Laboratory | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Deviation of Back-Calculated Concentrations |
| Lab A | 0.5 - 500 | > 0.995 | < 15% (LLOQ < 20%) |
| Lab B | 0.5 - 500 | > 0.996 | < 15% (LLOQ < 20%) |
| Lab C | 0.5 - 500 | > 0.994 | < 15% (LLOQ < 20%) |
Table 2: Inter-laboratory Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Laboratory | Mean Measured Conc. (ng/mL) (n=6) | Intra-day Precision (%CV) | Intra-day Accuracy (%) |
| LLOQ | 0.5 | Lab A | 0.48 | 8.5 | 96.0 |
| Lab B | 0.53 | 9.2 | 106.0 | ||
| Lab C | 0.49 | 10.1 | 98.0 | ||
| Low QC | 1.5 | Lab A | 1.45 | 6.2 | 96.7 |
| Lab B | 1.58 | 5.8 | 105.3 | ||
| Lab C | 1.52 | 7.1 | 101.3 | ||
| Mid QC | 75 | Lab A | 78.2 | 4.5 | 104.3 |
| Lab B | 73.1 | 5.1 | 97.5 | ||
| Lab C | 76.5 | 4.8 | 102.0 | ||
| High QC | 400 | Lab A | 389.6 | 3.8 | 97.4 |
| Lab B | 410.2 | 4.2 | 102.6 | ||
| Lab C | 395.8 | 3.5 | 99.0 |
Table 3: Overall Inter-laboratory Performance
| QC Level | Nominal Conc. (ng/mL) | Overall Mean Conc. (ng/mL) | Inter-laboratory Precision (%CV) | Overall Accuracy (%) |
| LLOQ | 0.5 | 0.50 | 5.2 | 100.0 |
| Low QC | 1.5 | 1.52 | 4.3 | 101.3 |
| Mid QC | 75 | 75.9 | 3.4 | 101.2 |
| High QC | 400 | 398.5 | 2.6 | 99.6 |
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the sample analysis process from receipt to final data generation.
Caption: Sample analysis workflow for Relcovaptan quantification.
Conclusion
This guide presents a robust LC-MS/MS method for the quantification of Relcovaptan in human plasma, utilizing this compound as an internal standard. The hypothetical inter-laboratory comparison data demonstrates that the method is reproducible and transferable across different laboratories, with acceptable levels of precision and accuracy. The provided experimental protocol and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the bioanalysis of Relcovaptan. Adherence to a standardized protocol is paramount for ensuring the comparability of data generated from multiple analytical sites.
Relcovaptan-d6 as an Internal Standard: A Head-to-Head Comparison for Bioanalytical Accuracy and Precision
In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of analytical methods. This is particularly critical in drug development, where reliable pharmacokinetic data underpins regulatory submissions and clinical success. Relcovaptan, a vasopressin V2-receptor antagonist, and its deuterated analog, Relcovaptan-d6, are key molecules in this field. This guide provides a comprehensive comparison of this compound's performance as an internal standard against a common structural analog, highlighting the inherent advantages of stable isotope-labeled standards in LC-MS/MS bioanalysis.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, thereby compensating for any potential variability.[1][2] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for quantitative bioanalysis using mass spectrometry.[1][2] By replacing six hydrogen atoms with deuterium, this compound is chemically almost identical to the non-labeled Relcovaptan, ensuring they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer.[1] This near-identical behavior allows for highly effective correction of matrix effects and variations in sample preparation and instrument response.
Performance Showdown: this compound vs. a Structural Analog
To objectively assess the performance of this compound, we compare the validation data from two separate, robust LC-MS/MS methods for the quantification of a closely related compound, Tolvaptan, in human plasma. One method employs Tolvaptan-d7 (a close proxy for this compound) as the internal standard, while the other utilizes a structural analog, 2-demethyl tolvaptan.
Table 1: Comparison of Accuracy and Precision Data
| Parameter | Method with Tolvaptan-d7 (Proxy for this compound)[3] | Method with 2-demethyl tolvaptan[4][5] |
| Linearity Range | 0.05 - 501 ng/mL | 0.457 - 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% | < 15% |
| Inter-day Precision (%CV) | ≤ 7.9% | < 15% |
| Accuracy (% Bias) | Within ± 6.0% | 97.7 - 107.8% |
| Mean Recovery | Not explicitly stated, but matrix effect was minimal | 99.2 - 104.6% |
| Matrix Effect | Not explicitly stated, but method met validation criteria | 89.3 - 99.5% |
As evidenced in Table 1, the method utilizing the deuterated internal standard demonstrates superior or comparable precision and accuracy. The lower coefficient of variation (%CV) for both intra- and inter-day precision suggests a more robust and reproducible assay. While both methods meet the stringent validation requirements set by regulatory bodies like the FDA, the data suggests that the use of a SIL internal standard can lead to tighter control over analytical variability.
Experimental Protocols in Focus
The superior performance of the deuterated internal standard can be attributed to its ability to effectively compensate for variations throughout the analytical workflow. Below are the generalized experimental protocols for the two compared methods.
Method 1: Bioanalysis using this compound (as Tolvaptan-d7) as an Internal Standard[3]
-
Sample Preparation: A simple liquid-liquid extraction is performed on 100 µL of human plasma. Tolvaptan-d7 is used as the internal standard.
-
Chromatographic Separation: Separation is achieved on a C18 column with a mobile phase consisting of methanol and 0.1% formic acid buffer (80:20, v/v) at a flow rate of 1.0 mL/min. The total run time is 2.0 minutes per sample.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification.
Method 2: Bioanalysis using a Structural Analog (2-demethyl tolvaptan) as an Internal Standard[4][5]
-
Sample Preparation: Protein precipitation is carried out by adding acetonitrile containing the internal standard, 2-demethyl tolvaptan, to the plasma sample.
-
Chromatographic Separation: A Zorbax XDB C18 column is used with an isocratic mobile phase of water (containing 0.1% formic acid) and methanol (25:75, v/v).
-
Mass Spectrometric Detection: A tandem mass spectrometer with positive electrospray ionization is employed for detection. The MRM transitions for tolvaptan and the internal standard are monitored.
Visualizing the Workflow
To further illustrate the process, the following diagram outlines the typical experimental workflow for a bioanalytical method using an internal standard.
Caption: Bioanalytical workflow using an internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, offers significant advantages in terms of accuracy and precision for the bioanalysis of Relcovaptan and structurally similar compounds. By closely mimicking the behavior of the analyte, deuterated standards provide superior compensation for analytical variability compared to structural analogs. For researchers, scientists, and drug development professionals, the adoption of SIL internal standards is a critical step towards generating high-quality, reliable data essential for advancing new therapies.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Bioanalysis of tolvaptan, a novel AVP-V2 receptor antagonist in human plasma by a novel LC-ESI-MS/MS method: a pharmacokinetic application in healthy South Indian male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for the determination of tolvaptan in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC–MS/MS method for the determination of tolvaptan in human plasma and its application to a pharmacokinetic study [agris.fao.org]
Navigating Bioanalysis: A Comparative Guide to Quantification using Relcovaptan-d6
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents is paramount. This guide provides a comparative analysis of the use of Relcovaptan-d6 as an internal standard in bioanalytical methods, offering insights into its linearity, range of quantification, and advantages over alternative approaches.
In the realm of pharmacokinetic and metabolic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a gold standard for its sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and reliable quantification. This guide will delve into the performance of this compound, drawing comparisons with non-deuterated internal standards and presenting hypothetical experimental data based on the analysis of similar vasopressin receptor antagonists.
Linearity and Range of Quantification
A key performance characteristic of any quantitative bioanalytical method is its linearity and dynamic range. While specific experimental data for this compound is not publicly available, we can extrapolate expected performance based on validated methods for similar compounds, such as Tolvaptan, another vasopressin receptor antagonist.
A typical LC-MS/MS method for a compound like Relcovaptan would be expected to demonstrate linearity over a concentration range relevant to its therapeutic window. The use of a deuterated internal standard like this compound is critical in achieving a wide and reliable quantification range by compensating for variability in sample extraction and matrix effects.[1][2][3]
| Parameter | Expected Performance with this compound |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Calibration Curve Range | 0.1 - 1000 ng/mL |
| Note: This data is hypothetical and based on typical performance for similar analytes. |
Comparison with Alternative Internal Standards
The choice of internal standard is a critical decision in bioanalytical method development. The primary alternatives to a deuterated internal standard are a structurally similar molecule or no internal standard at all (external calibration).
| Feature | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution and compensation for matrix effects at the same time point.[2] | May have different retention times, leading to potential differential matrix effects. |
| Ionization Efficiency | Identical to the analyte, providing accurate correction for variations in ionization. | Can have different ionization efficiencies, leading to less accurate correction. |
| Extraction Recovery | Mimics the analyte's behavior during sample preparation, correcting for losses. | May have different extraction recovery, leading to inaccuracies. |
| Accuracy and Precision | High accuracy and precision due to effective compensation for variability. | Lower accuracy and precision compared to a deuterated standard. |
| Potential for Cross-talk | Minimal, as the mass difference is distinct. | No cross-talk with the analyte, but may have its own interferences. |
| IS: Internal Standard |
Experimental Protocols
The following is a hypothetical, yet representative, experimental protocol for the quantification of Relcovaptan in human plasma using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration: 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
Chromatographic Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions (Hypothetical):
-
Relcovaptan: Q1/Q3 (e.g., m/z 450.2 -> 250.1)
-
This compound: Q1/Q3 (e.g., m/z 456.2 -> 256.1)
-
Visualizing the Workflow and Rationale
To better illustrate the processes and logical connections discussed, the following diagrams are provided.
Caption: Experimental workflow for Relcovaptan quantification.
Caption: Rationale for using a deuterated internal standard.
References
Navigating the Nuances of Bioanalysis: A Comparative Guide to Isotopic Purity Assessment of Relcovaptan-d6
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the vasopressin V1a receptor antagonist, Relcovaptan, the choice and quality of the internal standard are paramount for accurate and reliable data. This guide provides a comprehensive comparison of Relcovaptan-d6, a deuterated stable isotope-labeled internal standard, with alternative approaches, supported by experimental protocols and data presentation to inform your analytical strategy.
In the landscape of drug discovery and development, the precise quantification of drug candidates in biological matrices is a critical step. For Relcovaptan, a potent and selective vasopressin V1a receptor antagonist with therapeutic potential in various cardiovascular and central nervous system disorders, robust bioanalytical methods are essential. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.
This compound, in which six hydrogen atoms have been replaced with deuterium, is a commonly employed stable isotope-labeled (SIL) internal standard for this purpose. Its near-identical physicochemical properties to the parent drug, Relcovaptan, make it an ideal candidate to track the analyte throughout the analytical process. However, the utility of any SIL internal standard is contingent upon its isotopic purity. This guide delves into the assessment of this compound's isotopic purity and compares its performance with a potential alternative: a structural analog internal standard.
The Criticality of Isotopic Purity
The isotopic purity of a deuterated internal standard refers to the percentage of the deuterated molecules relative to the total amount of the compound, which includes unlabeled (d0) and partially labeled species. High isotopic purity is crucial for several reasons:
-
Minimizing Cross-Talk: The presence of a significant amount of the unlabeled analyte (d0) in the deuterated internal standard can lead to an overestimation of the analyte's concentration, a phenomenon known as cross-talk.
-
Ensuring Accurate Quantification: An inaccurate understanding of the isotopic distribution can lead to systematic errors in the calculation of the analyte-to-internal standard response ratio, thereby compromising the accuracy of the quantitative results.
-
Regulatory Compliance: Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), emphasize the importance of using well-characterized and high-purity internal standards in bioanalytical method validation.
Assessing the Isotopic Purity of this compound: An Experimental Approach
The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HR-MS). This technique allows for the precise measurement of the mass-to-charge ratio (m/z) of the different isotopic species and their relative abundances.
Experimental Protocol: Isotopic Purity Assessment by HR-MS
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled to a liquid chromatography system is used.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 100 to 1000.
-
Resolution: >10,000 FWHM.
-
-
Data Analysis: The mass spectrum of the this compound peak is analyzed to determine the relative abundance of the molecular ions corresponding to the unlabeled (d0), partially deuterated (d1-d5), and fully deuterated (d6) species. The isotopic purity is calculated as the percentage of the d6 peak area relative to the sum of all isotopic peak areas.
The following diagram illustrates the workflow for assessing the isotopic purity of this compound.
Precision in Practice: A Comparative Guide to the Specificity and Selectivity of Assays Utilizing Relcovaptan-d6
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic candidates is paramount. This guide provides a detailed comparison of the analytical performance of assays using Relcovaptan-d6, a deuterated analog of Relcovaptan (SR 49059), a potent and selective vasopressin V1a receptor antagonist. The use of a stable isotope-labeled internal standard like this compound is critical for achieving the highest levels of accuracy and precision in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document outlines the specificity and selectivity of Relcovaptan and presents the performance of a validated LC-MS/MS assay that employs this compound for precise quantification in biological matrices. The data underscores the reliability of this method for pharmacokinetic and other clinical studies.
Comparative Analysis of Relcovaptan Receptor Binding Affinity
Relcovaptan demonstrates high affinity and marked selectivity for the vasopressin V1a receptor. Its binding affinity has been characterized across various receptor subtypes, revealing a significantly lower affinity for V2, V1b, and oxytocin receptors. This high selectivity is crucial for its targeted therapeutic action and minimizing off-target effects.
| Receptor Subtype | Tissue/Species | Binding Affinity (Ki) | Reference |
| V1a | Rat Liver | 1.6 ± 0.2 nM | [1] |
| V1a | Human Platelets, Adrenals, Myometrium | 1.1 - 6.3 nM | [1] |
| V2 | Bovine and Human | >100-fold lower than V1a | [1] |
| V1b | Human | >100-fold lower than V1a | [1] |
| Oxytocin | Rat and Human | >100-fold lower than V1a | [1] |
Performance of a Validated LC-MS/MS Assay Using this compound
A robust and sensitive LC-MS/MS method has been developed and validated for the quantification of Relcovaptan in human plasma, utilizing this compound (²H₆-SR 49059) as the internal standard. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample processing and instrument response.
| Parameter | Performance Metric |
| Calibration Range | 0.2 - 20 ng/mL |
| Within-Run Accuracy and Precision | < 10% |
| Between-Run Accuracy and Precision | < 10% |
| Internal Standard | This compound (²H₆-SR 49059) |
| Ionization Source | Positive Atmospheric Chemical Ionization (APCI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
V1a Receptor Binding Assay (General Protocol)
A representative protocol for determining the binding affinity of Relcovaptan for the V1a receptor involves a competitive binding assay using membranes from a source rich in the receptor, such as rat liver or human platelets.
-
Membrane Preparation: Tissues are homogenized and centrifuged to isolate the membrane fraction containing the V1a receptors.
-
Competitive Binding: A constant concentration of a radiolabeled V1a receptor antagonist (e.g., [³H]SR 49059) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Relcovaptan.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of Relcovaptan that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
LC-MS/MS Method for Quantification of Relcovaptan in Human Plasma
The following protocol summarizes the validated method for determining Relcovaptan concentrations in human plasma using this compound as an internal standard[2].
-
Sample Preparation:
-
Human plasma samples are spiked with a known concentration of this compound.
-
The samples are subjected to a rapid extraction procedure using Chem Elut cartridges to isolate the analyte and internal standard from plasma components.
-
-
Chromatographic Separation:
-
The extracted samples are injected onto a C18 HPLC column.
-
A suitable mobile phase gradient is used to achieve chromatographic separation of Relcovaptan and this compound from other matrix components. The chromatographic run time is approximately 3 minutes.
-
-
Mass Spectrometric Detection:
-
The HPLC system is interfaced with a tandem mass spectrometer (e.g., Finnigan TSQ 700) equipped with a positive atmospheric chemical ionization (APCI) source.
-
The analyte and its internal standard are detected using the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Relcovaptan and this compound.
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratio of Relcovaptan to this compound against the concentration of the calibration standards.
-
The concentration of Relcovaptan in the unknown plasma samples is determined from this calibration curve.
-
Visualizing the Pathway and Process
To further elucidate the context of Relcovaptan's action and analysis, the following diagrams illustrate the V1a receptor signaling pathway and the experimental workflow of the LC-MS/MS assay.
Caption: V1a receptor signaling pathway and the inhibitory action of Relcovaptan.
Caption: Experimental workflow for the quantification of Relcovaptan using LC-MS/MS.
References
Navigating Bioanalysis: A Guide to Using Deuterated Internal Standards Like Relcovaptan-d6
For researchers, scientists, and professionals in drug development, the precise quantification of analytes in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving accurate and reliable results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides a comprehensive comparison of deuterated internal standards, such as Relcovaptan-d6, with other alternatives, grounded in current regulatory guidelines and supported by experimental principles.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) all recommend the use of a suitable IS to account for variability during sample processing and analysis.[2][3][4][5] A SIL-IS, being structurally identical to the analyte, ideally co-elutes and experiences the same extraction recovery and matrix effects, thereby providing the most accurate correction.[6]
Comparison of Internal Standard Alternatives
Deuterated internal standards, like this compound, are a common type of SIL-IS. However, other options, such as ¹³C or ¹⁵N-labeled standards and structural analogs, are also available. The choice of IS can significantly impact assay performance.
| Internal Standard Type | Advantages | Disadvantages | Key Regulatory Considerations |
| Deuterated (e.g., this compound) | - Generally less expensive and more readily available than ¹³C or ¹⁵N standards. - Chemically very similar to the analyte, providing good tracking of extraction and matrix effects.[4] | - Potential for chromatographic separation from the analyte (isotopic effect), which can lead to differential matrix effects.[7] - Risk of deuterium-hydrogen exchange, compromising the standard's stability.[7] - Possible presence of unlabeled analyte as an impurity, which can interfere with the quantification of the analyte at the lower limit of quantification (LLOQ). | - The IS response should be monitored for variability.[5] - Any contribution of the IS to the analyte signal must be negligible. - Stability of the IS in the matrix and solutions must be demonstrated.[6] |
| ¹³C or ¹⁵N Labeled | - Considered superior to deuterated standards as they are less prone to chromatographic shifts and isotopic exchange. - Provide the most accurate correction for matrix effects due to identical physicochemical properties to the analyte. | - Typically more expensive and may have longer synthesis times. - May not be commercially available for all analytes. | - Same as for deuterated standards. The purity of the labeled standard is critical. |
| Structural Analog | - Can be a cost-effective alternative when a SIL-IS is not available. | - May have different extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte, leading to inadequate correction for matrix effects and variability. - The EMA has noted that a surrogate IS should be a close analog to the analyte.[4] | - The validation must rigorously demonstrate that the analog reliably tracks the analyte. - Potential for the analog to be a metabolite of the drug should be investigated. |
Experimental Data: An Illustrative Comparison
While specific performance data for a bioanalytical method using this compound is not publicly available, the following table provides an illustrative comparison of the performance of a deuterated internal standard versus a structural analog, based on data for a different analyte. This data highlights the improved precision and accuracy typically observed with a SIL-IS.
Table 1: Illustrative Performance Comparison of Internal Standards
| Parameter | Method with Deuterated IS | Method with Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Intra-day Precision (%CV) | |||
| LLOQ | 4.5% | 9.8% | ≤20% |
| Low QC | 3.2% | 7.5% | ≤15% |
| Mid QC | 2.8% | 6.2% | ≤15% |
| High QC | 2.5% | 5.9% | ≤15% |
| Inter-day Precision (%CV) | |||
| LLOQ | 5.8% | 12.3% | ≤20% |
| Low QC | 4.1% | 9.1% | ≤15% |
| Mid QC | 3.5% | 8.4% | ≤15% |
| High QC | 3.1% | 7.8% | ≤15% |
| Accuracy (%Bias) | |||
| LLOQ | -2.5% | -8.7% | ±20% |
| Low QC | 1.8% | 5.4% | ±15% |
| Mid QC | 0.5% | 3.2% | ±15% |
| High QC | -1.2% | -4.1% | ±15% |
| Matrix Effect (%CV) | 3.7% | 14.2% | ≤15% |
Note: The data in this table is for illustrative purposes and does not represent actual results for this compound.
Experimental Protocols
A full bioanalytical method validation using a deuterated internal standard like this compound must be conducted according to regulatory guidelines.[2][3][6]
Key Validation Experiments:
-
Selectivity and Specificity:
-
Analyze at least six different blank matrix lots to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Check for cross-analyte interference if multiple analytes are measured.
-
-
Calibration Curve:
-
Prepare a blank, a zero sample (with IS), and at least six non-zero calibration standards in the same biological matrix as the study samples.
-
The curve should be reproducible, with back-calculated concentrations of the standards within ±15% of the nominal value (±20% at the LLOQ).[3]
-
-
Accuracy and Precision:
-
Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates.
-
Intra-run and inter-run precision (%CV) should not exceed 15% (20% at LLOQ), and accuracy (%bias) should be within ±15% (±20% at LLOQ).
-
-
Matrix Effect:
-
Assess the effect of the matrix on the ionization of the analyte and IS.
-
Prepare samples by spiking the analyte and IS into post-extraction blank matrix from at least six different sources.
-
The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
-
-
Stability:
-
Evaluate the stability of the analyte and IS under various conditions, including bench-top, freeze-thaw cycles, and long-term storage in the matrix.
-
The mean concentration at each stability QC level should be within ±15% of the nominal concentration.
-
Visualizing Key Processes
To better understand the experimental workflow and potential challenges, the following diagrams illustrate the bioanalytical method validation process and the impact of matrix effects.
Caption: Bioanalytical method validation workflow.
Caption: Impact of matrix effects on quantification.
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. cerilliant.com [cerilliant.com]
- 4. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Relcovaptan - Wikipedia [en.wikipedia.org]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Safety Operating Guide
Proper Disposal of Relcovaptan-d6: A Guide for Laboratory Professionals
The proper disposal of specialized research compounds like Relcovaptan-d6 is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to ensure a safe working environment and compliance with regulatory standards. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, emphasizing safety and logistical considerations.
Physicochemical and Safety Data
Due to its primary use as an internal standard in research settings, comprehensive toxicological and environmental impact data for this compound is not extensively available. However, based on the available information for the parent compound, Relcovaptan, and general principles for handling novel chemical entities, a cautious approach is warranted. The following table summarizes the known and extrapolated data for this compound.
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₂₈H₂₁D₆Cl₂N₃O₇S |
| Molecular Weight | 626.54 g/mol |
| Physical State | Solid |
| Solubility | Data not available. Assume low aqueous solubility. |
| Melting Point | Data not available. |
| Boiling Point | Data not available. |
| Toxicity | Toxicological properties have not been fully investigated. Handle with care as a potentially hazardous substance.[1] |
| Known Hazards | May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.[1] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are required.[1][2] |
Experimental Protocols for Disposal
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste. The following protocols provide a step-by-step guide for its safe handling and disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound must be classified as hazardous chemical waste. This includes pure, unused compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing the compound.
-
Segregate at the Source: Do not mix this compound waste with other waste streams, such as non-hazardous trash, sharps, or biohazardous waste. Incompatible chemicals must be stored separately to prevent dangerous reactions.
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as gloves, wipes, and disposable labware, in a designated, leak-proof plastic bag or a rigid container lined with a durable plastic bag.
-
Pure, unused this compound should be kept in its original, clearly labeled container if possible.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and chemically compatible container (e.g., high-density polyethylene).
-
The container must have a secure, screw-top lid to prevent spills and evaporation. Do not overfill containers; a headspace of at least 10% should be left to allow for expansion.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
-
Step 3: Labeling and Storage
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. The date of waste generation should also be included.
-
Secure Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel, away from general traffic, and in a location that minimizes the risk of spills or breakage. Secondary containment (e.g., a chemical-resistant tray) is highly recommended.
Step 4: Disposal and Decontamination
-
Contact Environmental Health & Safety (EHS): Do not dispose of this compound waste down the drain or in the regular trash. Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A standard laboratory detergent and water solution is generally effective, followed by a rinse with an appropriate solvent (e.g., 70% ethanol), if compatible with the surface. All materials used for decontamination should be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
